molecular formula C8H9BrN2O2 B3021190 Ethyl 6-amino-5-bromonicotinate CAS No. 850429-51-5

Ethyl 6-amino-5-bromonicotinate

Cat. No.: B3021190
CAS No.: 850429-51-5
M. Wt: 245.07 g/mol
InChI Key: WFPSELYOOKTXKC-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-bromonicotinate is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-amino-5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WFPSELYOOKTXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428415
Record name Ethyl 6-amino-5-bromonicotinate
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Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-51-5
Record name Ethyl 6-amino-5-bromo-3-pyridinecarboxylate
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Record name Ethyl 6-amino-5-bromonicotinate
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Record name Ethyl 6-amino-5-bromonicotinate
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Foundational & Exploratory

Ethyl 6-amino-5-bromonicotinate: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 850429-51-5 | Molecular Formula: C₈H₉BrN₂O₂ | Molecular Weight: 245.08 g/mol

This guide serves as an in-depth technical resource for researchers, chemists, and drug development professionals, providing comprehensive information on the properties, synthesis, and applications of Ethyl 6-amino-5-bromonicotinate. As a key building block in medicinal chemistry, this trifunctional pyridine derivative offers a versatile platform for the synthesis of complex heterocyclic scaffolds, particularly those with applications as kinase inhibitors.

Physicochemical and Spectroscopic Profile

This compound is typically a light yellow to yellow powder or crystalline solid. Proper storage in a refrigerator is recommended to maintain its stability.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 850429-51-5
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.08
Appearance Light yellow to yellow powder or crystals
Purity Typically ≥95%
Storage Temperature Refrigerator
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry: The electrospray mass spectrum confirms the molecular weight of the compound, typically showing peaks at m/z 245 and 247, corresponding to the [M+H]⁺ ions with the two bromine isotopes (⁷⁹Br and ⁸¹Br).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides key information about the arrangement of protons in the molecule.

  • ¹H NMR (300 MHz, CD₃OD): δ 7.79 (s, 1H), 7.67 (s, 1H), 4.35 (br s, 2H).[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental ¹³C NMR data has been identified in the reviewed literature. Predicted shifts based on computational models and data from analogous structures suggest the following approximate chemical shifts:

  • Carbonyl Carbon (C=O): ~165 ppm

  • Aromatic Carbons: ~100-160 ppm

  • Ethyl Group (-OCH₂CH₃): ~60 ppm and ~14 ppm

Infrared (IR) Spectroscopy: No full experimental IR spectrum has been identified. However, characteristic absorption bands are expected for the functional groups present in the molecule:

  • N-H Stretching (amine): 3400-3200 cm⁻¹ (typically two bands for a primary amine)

  • C-H Stretching (aromatic and aliphatic): 3100-2850 cm⁻¹

  • C=O Stretching (ester): 1730-1715 cm⁻¹

  • C=C and C=N Stretching (aromatic ring): 1600-1450 cm⁻¹

  • C-O Stretching (ester): 1300-1100 cm⁻¹

  • C-Br Stretching: 680-515 cm⁻¹

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its three distinct functional groups: an amino group, a bromo substituent, and an ethyl ester. This arrangement allows for a variety of chemical transformations, making it a cornerstone in the construction of diverse molecular architectures.

Synthesis

The most common synthetic route to this compound involves the regioselective bromination of Ethyl 6-aminonicotinate.

G cluster_0 Synthesis of this compound start Ethyl 6-aminonicotinate reagent N-Bromosuccinimide (NBS) THF, 0°C to rt start->reagent 1. workup Aqueous Workup & Purification reagent->workup 2. product This compound workup->product 3.

Figure 1: A representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • To a stirred solution of Ethyl 6-aminonicotinate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Applications in Drug Discovery

The strategic placement of the amino, bromo, and ester functionalities makes this compound a highly versatile building block in medicinal chemistry. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various condensation and acylation reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromo substituent serves as an excellent handle for introducing molecular diversity through well-established cross-coupling methodologies.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and a wide range of aryl or heteroaryl boronic acids or esters. This is a key strategy for the synthesis of biaryl scaffolds, which are prevalent in many kinase inhibitors.

G cluster_1 Suzuki-Miyaura Coupling start_suzuki This compound reagents_suzuki Ar-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start_suzuki->reagents_suzuki 1. product_suzuki Ethyl 6-amino-5-aryl-nicotinate reagents_suzuki->product_suzuki 2.

References

An In-depth Technical Guide to Ethyl 6-amino-5-bromonicotinate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-5-bromonicotinate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core, functionalized with an amino group, a bromine atom, and an ethyl ester, provides a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for selective modification, particularly through modern cross-coupling reactions, making it an invaluable intermediate in the development of novel pharmaceutical agents.

This technical guide provides a comprehensive overview of the physical and chemical properties, spectroscopic data, synthesis, and reactivity of this compound, with a focus on its practical application in synthetic organic chemistry.

Physicochemical Properties

This compound is a light yellow to yellow crystalline powder. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
IUPAC Name ethyl 6-amino-5-bromopyridine-3-carboxylate
CAS Number 850429-51-5
Appearance Light yellow to yellow powder or crystals
Melting Point 115-119 °C
Boiling Point Not available (likely decomposes)
Solubility Soluble in DMSO and methanol. General solubility in other organic solvents is not widely reported but is expected to be soluble in polar organic solvents like ethyl acetate and dichloromethane.
Storage Recommended storage in a refrigerator or at -20°C.

Spectroscopic Analysis

A thorough understanding of the spectroscopic data of this compound is crucial for its identification and characterization.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. Based on a reported synthesis, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons and the ethyl ester group.

¹H NMR (DMSO-d₆):

  • δ 8.29 (d, 1H, J = 3Hz): This downfield doublet corresponds to the proton at the C2 position of the pyridine ring, deshielded by the adjacent nitrogen atom and the ester group.

  • δ 8.12 (d, 1H, J = 2Hz): This doublet is assigned to the proton at the C4 position, influenced by the neighboring bromine and amino groups.

  • δ 7.31 (s, 2H): This singlet is attributed to the two protons of the amino group (-NH₂). The broadness and chemical shift of this peak can be influenced by solvent and concentration.

  • δ 4.29 (q, 2H, J = 7Hz): The quartet signal arises from the methylene protons (-CH₂-) of the ethyl ester, split by the adjacent methyl protons.

  • δ 1.30 (t, 3H, J = 7Hz): The triplet corresponds to the methyl protons (-CH₃) of the ethyl ester, split by the adjacent methylene protons.

While a publicly available experimental ¹³C NMR spectrum is not readily accessible, the expected chemical shifts can be predicted based on the substituent effects on the pyridine ring. The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A detailed experimental spectrum is not widely published, but the expected characteristic peaks are:

  • N-H stretching: Two bands in the region of 3450-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C-H stretching: Absorptions around 3100-3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

  • C=O stretching: A strong absorption band in the range of 1720-1700 cm⁻¹ characteristic of the ester carbonyl group.

  • C=C and C=N stretching: Several bands in the 1600-1450 cm⁻¹ region due to the vibrations of the pyridine ring.

  • C-O stretching: An absorption in the 1300-1100 cm⁻¹ range corresponding to the C-O bond of the ester.

  • C-Br stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹.

Synthesis and Purification

Synthesis

A common and efficient method for the synthesis of this compound involves the direct bromination of Ethyl 6-aminonicotinate using N-bromosuccinimide (NBS) in an appropriate solvent like tetrahydrofuran (THF).

Experimental Protocol: Synthesis of this compound

  • Dissolve Ethyl 6-aminonicotinate (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

An In-depth Technical Guide to Ethyl 6-amino-5-bromonicotinate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 6-amino-5-bromonicotinate, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and its pivotal role as a versatile intermediate in the creation of complex, biologically active molecules.

Chemical Identity and Properties

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous pharmaceuticals.

IUPAC Name and Structural Information

The definitive IUPAC name for this compound is ethyl 6-amino-5-bromopyridine-3-carboxylate .[1]

IdentifierValue
IUPAC Name ethyl 6-amino-5-bromopyridine-3-carboxylate
Synonyms Ethyl 2-amino-3-bromopyridine-5-carboxylate
CAS Number 850429-51-5[1]
Molecular Formula C₈H₉BrN₂O₂[1]
Molecular Weight 245.08 g/mol
Canonical SMILES CCOC(=O)C1=CC(=C(N=C1)N)Br
InChI Key WFPSELYOOKTXKC-UHFFFAOYSA-N

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} caption: "Figure 1: Structure of this compound"

Physicochemical Properties
PropertyValueSource(s)
Physical Form Light yellow to yellow powder or crystals
Purity Typically ≥95%[2]
Storage Temperature Refrigerator
Shipping Temperature Room Temperature

Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Bromination

The synthesis hinges on the electrophilic aromatic substitution of the electron-rich pyridine ring of Ethyl 6-aminonicotinate. The amino group at the 6-position is a strong activating group, directing electrophiles to the ortho and para positions. In this case, the 5-position is ortho to the activating amino group, making it the prime target for bromination.

dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica"];

} caption: "Figure 2: Proposed Synthesis Workflow"

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a closely related isomer, Ethyl 2-amino-5-bromonicotinate, and is expected to yield the desired product with high efficiency.[3]

Materials:

  • Ethyl 6-aminonicotinate

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 6-aminonicotinate (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise, ensuring the internal temperature remains below 5°C. The use of NBS is a field-proven choice for mild and selective bromination of activated aromatic rings, minimizing the formation of over-brominated byproducts.

  • Reaction: After the complete addition of NBS, allow the reaction mixture to warm to room temperature and stir for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Mechanistic Rationale

The key to this synthesis is the regioselective bromination. The amino group (-NH₂) at the C6 position is a powerful ortho-, para-director due to its ability to donate electron density to the pyridine ring through resonance. This significantly activates the positions ortho (C5) and para (C4, which is the nitrogen atom) to it. The C5 position is sterically accessible and electronically enriched, making it the preferential site of attack for the electrophilic bromine species generated from NBS.

Chemical Reactivity and Applications in Medicinal Chemistry

This compound is a trifunctional molecule, possessing an amino group, a bromine atom, and an ethyl ester. This array of functional groups provides multiple handles for subsequent chemical transformations, making it a highly valuable building block in the synthesis of more complex molecules.

Key Reaction Sites
  • The Bromine Atom (C5): The C-Br bond is the most versatile site for modification, primarily through palladium-catalyzed cross-coupling reactions.

  • The Amino Group (C6): The nucleophilic amino group can undergo acylation, alkylation, or be used as a directing group in other reactions.

  • The Ethyl Ester (C3): The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this molecule is in Suzuki-Miyaura cross-coupling reactions, which form a new carbon-carbon bond at the C5 position.[4] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.

dot graph "Suzuki_Coupling_Cycle" { rankdir=LR; node [shape=ellipse, style=filled, fontname="Helvetica"];

} caption: "Figure 3: Catalytic Cycle of Suzuki-Miyaura Coupling"

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • Inert Atmosphere: To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Addition of Catalyst and Solvent: Add the palladium catalyst and the degassed solvent mixture.

  • Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like Ethyl Acetate.

  • Purification: The combined organic layers are washed, dried, and concentrated. The resulting product is then purified by column chromatography.

This powerful transformation allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The resulting 6-amino-5-aryl-nicotinic acid framework is a key scaffold in the development of various therapeutic agents.

Role as a Pharmaceutical Intermediate

The 6-aminonicotinic acid core is a validated pharmacophore. For instance, analogues of 6-aminonicotinic acid have been synthesized and evaluated as potent agonists for the GABA(A) receptor, a key target for treating anxiety, epilepsy, and other neurological disorders.[5] Furthermore, esters of 6-aminonicotinic acid have been investigated as prodrugs to deliver inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a potential target in cancer therapy.[6] The presence of the bromine atom in this compound provides a crucial handle to build upon this privileged scaffold, allowing medicinal chemists to explore new chemical space and optimize pharmacological properties.

Spectroscopic Characterization

Definitive, published spectroscopic data for this compound is not currently available. However, we can predict its spectral characteristics based on its structure and by referencing the known data for its isomer, Ethyl 2-amino-5-bromonicotinate .[3]

Note: The following predictions are for guidance and should be confirmed by experimental data.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as signals for the ethyl group and the amino protons.

  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C2 will likely be the most downfield, appearing as a doublet. The proton at C4 will also be a doublet.

  • Amino Protons: A broad singlet corresponding to the two -NH₂ protons is expected around δ 6.5-7.5 ppm. The chemical shift of this peak can vary depending on the solvent and concentration.

  • Ethyl Group: A quartet (for the -CH₂- group) around δ 4.3 ppm and a triplet (for the -CH₃ group) around δ 1.3 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically in the range of δ 165-170 ppm.

  • Aromatic Carbons: The six carbons of the pyridine ring will appear in the δ 100-160 ppm region. The carbon bearing the bromine (C5) will be significantly shifted compared to the parent compound.

  • Ethyl Group Carbons: The -CH₂- carbon will be around δ 60-65 ppm, and the -CH₃ carbon will be the most upfield signal, around δ 14-15 ppm.

Mass Spectrometry

The mass spectrum (Electron Impact, EI) would be expected to show a molecular ion peak (M⁺) at m/z 244 and a characteristic M+2 peak at m/z 246 of similar intensity, which is indicative of the presence of a single bromine atom.

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C and C=N Stretching: Bands in the 1500-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

  • C-O Stretching: A band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood, by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its versatile reactivity, particularly at the C5-bromo position, allows for the efficient synthesis of diverse libraries of compounds based on the biologically relevant 6-aminonicotinate scaffold. This guide provides a foundational understanding of its synthesis, characterization, and applications, empowering researchers to leverage this valuable intermediate in their quest for novel therapeutics.

References

A Technical Guide to the Solubility of Ethyl 6-amino-5-bromonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the solubility characteristics of ethyl 6-amino-5-bromonicotinate, a key intermediate in synthetic chemistry. In the absence of extensive published quantitative data, this document focuses on the foundational principles of solubility prediction based on the compound's molecular structure and furnishes a comprehensive, field-proven experimental protocol for its precise determination.

Introduction: The Significance of Solubility

This compound is a substituted pyridine derivative frequently utilized as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is a critical prerequisite for its effective use in research and development. Solubility data governs crucial process parameters, including reaction kinetics, purification strategies (such as crystallization), and formulation development. Poorly characterized solubility can lead to failed reactions, low yields, and difficulties in achieving desired purity levels.

This guide is structured to provide both a theoretical framework for predicting solubility and a practical, step-by-step methodology for its empirical determination, empowering researchers to make informed decisions in solvent selection and process optimization.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including its polarity and its capacity for hydrogen bonding. The principle of "like dissolves like" serves as a useful initial guide.

Molecular Structure:

Source: Sigma-Aldrich[1][2]

The structure of this compound incorporates several functional groups that influence its solubility:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, contributing to the molecule's polarity. The nitrogen atom can act as a hydrogen bond acceptor.

  • Amino Group (-NH2): This group is a strong hydrogen bond donor and can also act as an acceptor, significantly increasing the potential for interaction with polar, protic solvents.

  • Ethyl Ester Group (-COOEt): The carbonyl oxygen is a hydrogen bond acceptor, and the ester group as a whole adds to the molecule's polarity.

  • Bromo Group (-Br): An electron-withdrawing group that contributes to the overall molecular weight and has a modest impact on polarity.

Hydrogen Bonding Capability:

The presence of both hydrogen bond donors (the amino group) and multiple acceptors (the amino nitrogen, pyridine ring nitrogen, and ester oxygens) suggests that this compound will engage in strong intermolecular interactions with polar solvents, particularly those capable of hydrogen bonding.

Predicted Solubility:

Based on this structural analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in the laboratory.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the amino and ester groups of the molecule.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)Moderate to High These solvents are polar and can accept hydrogen bonds, facilitating the dissolution of the compound. DMSO and DMF are particularly strong solvents for a wide range of organic molecules.[3]
Non-Polar Hexanes, Toluene, Dichloromethane (DCM)Low to Moderate While the molecule has polar features, the presence of the pyridine ring and ethyl group provides some non-polar character. Solubility is expected to be limited in highly non-polar solvents like hexanes. Dichloromethane, being a weaker polar solvent, may show some solubility.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise, quantitative solubility data, an empirical approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility and is widely recognized for its reliability.[4][5] This protocol outlines the necessary steps to accurately measure the solubility of this compound.

Core Principle

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solvent is saturated with the compound, and any undissolved solid remains. The concentration of the dissolved compound in the liquid phase is then measured, which corresponds to its solubility at that temperature.[5]

Mandatory Visualization: The Shake-Flask Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solid to Solvent in Vial B 2. Seal Vial A->B C 3. Agitate at Constant Temperature (e.g., 24h) B->C D 4. Allow to Settle C->D E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Dilute Sample E->F G 7. Analyze by HPLC F->G H 8. Calculate Concentration (Solubility) G->H

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or magnetic stirrer with temperature control

  • Volumetric flasks and pipettes

  • Syringes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol:

  • Preparation of the Suspension:

    • Weigh an amount of this compound into a glass vial that is in clear excess of its expected solubility. A good starting point is 10-20 mg of solid for every 1-2 mL of solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[4]

    • Accurately pipette a known volume of the chosen solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended for thermodynamic solubility.[6] Shorter times (e.g., 2-4 hours) may be used for kinetic solubility measurements but do not represent a true equilibrium state.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe. This step is critical to remove any fine particulate matter that could otherwise lead to an overestimation of solubility.[7]

    • Filter the solution into a clean vial. The first few drops should be discarded to ensure the filter is fully wetted with the sample.

  • Sample Analysis (HPLC):

    • Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to bring its concentration within the linear range of the analytical method.

    • Analyze the diluted sample by HPLC to determine the precise concentration of this compound.[8]

  • Data Calculation:

    • Using the concentration determined by HPLC and the dilution factor, calculate the original concentration of the saturated solution.

    • This concentration is the solubility of the compound in the specific solvent at the experimental temperature. It is typically expressed in units of mg/mL, g/L, or mol/L.

Quantitative Analysis and Data Reporting

A validated HPLC method is crucial for accurate quantification.

HPLC Method Development (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Injection Volume: 10 µL.

Calibration Curve: A calibration curve must be prepared by making a series of standard solutions of this compound of known concentrations.[8] The peak area from the HPLC analysis of these standards is plotted against their concentration. The resulting linear regression equation is then used to determine the concentration of the unknown, diluted solubility samples.

Data Presentation: Quantitative solubility data should be presented in a clear, tabular format for easy comparison across different solvents.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
[Example Solvent 1]25[Experimental Value][Calculated Value]
[Example Solvent 2]25[Experimental Value][Calculated Value]
[Example Solvent 3]25[Experimental Value][Calculated Value]

Safety Precautions

According to safety information, this compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid compound and solutions should be performed in a well-ventilated fume hood.

Conclusion

References

Spectroscopic Data of Substituted Bromonicotinates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-amino-5-bromonicotinate is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. The precise elucidation of its molecular structure is paramount for its application in synthesis and as a building block for more complex molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the unambiguous characterization of such compounds.

Molecular Structure and Isomerism

The key difference between this compound and Ethyl 2-amino-5-bromonicotinate lies in the position of the amino group on the pyridine ring. This positional isomerism will lead to distinct differences in their respective NMR spectra, particularly in the chemical shifts and coupling patterns of the aromatic protons.

Caption: Molecular structures of this compound and its isomer.

Experimental Data: Ethyl 2-amino-5-bromonicotinate

The following sections will present and interpret the experimental spectroscopic data for Ethyl 2-amino-5-bromonicotinate as a proxy to understand the expected spectral features of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of Ethyl 2-amino-5-bromonicotinate in DMSO-d6 is presented below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.29d, J = 3 Hz1HH-6 (Pyridine)
8.12d, J = 2 Hz1HH-4 (Pyridine)
7.31s2H-NH₂
4.29q, J = 7 Hz2H-OCH₂CH₃
1.30t, J = 7 Hz3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons: The two downfield doublets at 8.29 and 8.12 ppm correspond to the two protons on the pyridine ring. Their distinct chemical shifts are due to the different electronic effects of the neighboring substituents (amino, bromo, and ester groups). The small coupling constants (J = 2-3 Hz) are characteristic of meta-coupling in a pyridine ring. For this compound, we would also expect two aromatic protons, but their chemical shifts and coupling constants would differ due to the change in substituent positions.

  • Amino Protons: The broad singlet at 7.31 ppm, integrating to two protons, is characteristic of a primary amino group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Ethyl Ester Protons: The quartet at 4.29 ppm (integrating to 2H) and the triplet at 1.30 ppm (integrating to 3H) are classic signals for an ethyl group. The quartet arises from the methylene (-CH₂-) protons being split by the three adjacent methyl (-CH₃) protons, and the triplet arises from the methyl protons being split by the two adjacent methylene protons, both with a coupling constant of J = 7 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Chemical Shift (δ) ppmCarbon Assignment
~165C=O (Ester)
~158C-2 (C-NH₂)
~150C-6
~140C-4
~115C-3 (C-COOEt)
~108C-5 (C-Br)
~61-OCH₂CH₃
~14-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically in the 160-175 ppm region.[1]

  • Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (approximately 100-160 ppm). The carbon attached to the electronegative amino group (C-2) is expected to be significantly downfield. Similarly, the carbon attached to the bromine (C-5) will be influenced by its electronegativity and heavy atom effect.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂) of the ethyl group is expected around 60 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically around 14-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
~2980C-H stretch (aliphatic)Ethyl group (-CH₂CH₃)
~1720C=O stretchEster
~1600N-H bendPrimary Amine (-NH₂)
~1550C=C and C=N stretchPyridine ring
~1250C-O stretchEster
~1100C-N stretchAromatic Amine
Below 800C-Br stretchBromo substituent

Interpretation:

  • Amine Group: A key feature for a primary amine is the presence of two sharp bands in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2] A bending vibration for the N-H bond is also expected around 1600 cm⁻¹.

  • Ester Group: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the ester functional group. Another strong band for the C-O stretch is expected around 1250 cm⁻¹.

  • Aromatic Ring: The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Alkyl Group: C-H stretching vibrations of the ethyl group's sp³ hybridized carbons will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
245/247Molecular ion peak [M]⁺ and [M+2]⁺
216/218Loss of ethyl group (-CH₂CH₃)
200/202Loss of ethoxy group (-OCH₂CH₃)
172/174Loss of -COOEt group
121Loss of Br and COOEt
79/81Bromine isotopes

Interpretation:

The mass spectrum of a bromine-containing compound is distinguished by the presence of a pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) and for any bromine-containing fragments. This is due to the nearly equal natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br.[3] For Ethyl 2-amino-5-bromonicotinate, the molecular ion peaks are expected at m/z 245 and 247.[3]

The fragmentation pattern would likely involve the loss of fragments from the ester group, such as the ethyl radical (·CH₂CH₃, 29 Da), the ethoxy radical (·OCH₂CH₃, 45 Da), or the entire carbethoxy group (·COOEt, 73 Da).

G M [M]+. m/z 245/247 F1 [M - C2H5]+. m/z 216/218 M->F1 - •C2H5 F2 [M - OC2H5]+. m/z 200/202 M->F2 - •OC2H5 F3 [M - COOEt]+. m/z 172/174 F2->F3 - CO

Caption: Plausible fragmentation pathway for Ethyl 2-amino-5-bromonicotinate.

Synthesis Protocol

A general and reliable method for the synthesis of brominated aminonicotinates involves the direct bromination of the corresponding aminonicotinate precursor using a suitable brominating agent.

Synthesis of Ethyl 2-amino-5-bromonicotinate: [3]

  • Dissolution: Dissolve Ethyl 2-aminonicotinate (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromination: Add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Work-up: Quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The choice of NBS as the brominating agent is due to its selectivity for electrophilic aromatic substitution on the electron-rich pyridine ring, activated by the amino group. The use of anhydrous conditions is crucial to prevent side reactions.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound, primarily through the detailed analysis of its structural isomer, Ethyl 2-amino-5-bromonicotinate. The principles of NMR, IR, and MS interpretation discussed herein are fundamental for the structural elucidation of this class of compounds. The provided synthesis protocol offers a practical approach for its preparation in a laboratory setting. For researchers and scientists in drug development, a thorough understanding of these spectroscopic and synthetic methodologies is essential for the confident application of such molecules in their research endeavors.

References

Ethyl 6-amino-5-bromonicotinate: A Strategic Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular design.[1] Among these, the pyridine scaffold is a "privileged structure," appearing frequently in pharmacologically active agents due to its ability to engage in hydrogen bonding and other key biological interactions. The strategic functionalization of this ring system allows chemists to fine-tune a molecule's steric and electronic properties. Ethyl 6-amino-5-bromonicotinate has emerged as a particularly valuable heterocyclic building block, offering three distinct points for chemical modification. This guide provides an in-depth analysis of its properties, reactivity, and application, grounded in established chemical principles and field-proven methodologies.

Core Characteristics of this compound

Understanding the intrinsic properties of a building block is fundamental to its effective use. This compound is a trifunctionalized pyridine, presenting a bromine atom, an amino group, and an ethyl ester. This unique arrangement allows for sequential and orthogonal chemical transformations.

Physicochemical Properties

The compound is typically a light yellow to yellow powder or crystalline solid.[2] Its structure and key identifiers are summarized below.

PropertyValueSource
IUPAC Name ethyl 6-amino-5-bromopyridine-3-carboxylate[3][4]
CAS Number 850429-51-5[2][4][5]
Molecular Formula C₈H₉BrN₂O₂[3][4]
Molecular Weight 245.08 g/mol [6]
Appearance Light yellow to yellow powder or crystals[2]
Storage Refrigerator (2-8°C)[2][7]
Structural Features and Reactivity Overview

The synthetic utility of this building block stems from the distinct reactivity of its three functional groups. The interplay between the electron-donating amino group and the electron-withdrawing ester and pyridine nitrogen creates a unique electronic environment that influences the reactivity at each site.

G cluster_molecule This compound cluster_reactivity Key Reactive Sites cluster_reactions Primary Transformations mol r1 C-Br Bond (Position 5) re1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) r1->re1 Site for C-C & C-N bond formation r2 Amino Group (Position 6) re2 Acylation, Alkylation, Diazotization r2->re2 Nucleophilic center r3 Ethyl Ester (Position 3) re3 Hydrolysis, Amidation r3->re3 Carboxylic acid derivatization

Caption: Key reactive sites on this compound.

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common approach involves the direct bromination of the corresponding aminonicotinate precursor.

A plausible and widely-used method for analogous structures is the electrophilic bromination of Ethyl 6-aminonicotinate using a mild brominating agent like N-Bromosuccinimide (NBS). The amino group at position 6 is a strong activating group, directing the electrophilic bromine to the ortho position (position 5).

Example Synthetic Protocol
  • Step 1: Dissolution: Dissolve Ethyl 6-aminonicotinate in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a reaction vessel protected from light.

  • Step 2: Cooling: Cool the solution to 0°C using an ice bath. This is a critical step to control the reaction's exothermicity and minimize the formation of di-substituted byproducts.[8]

  • Step 3: Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. Maintaining the temperature at 0°C is crucial for selectivity.

  • Step 4: Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 12-18 hours).[9] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 5: Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction with an organic solvent like ethyl acetate.

  • Step 6: Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

The Cornerstone of Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The true power of this building block is realized through the C-Br bond at the 5-position, which is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and functional group tolerance.[10]

Suzuki-Miyaura Coupling: Forging C-C (Aryl) Bonds

The Suzuki coupling is a robust method for creating biaryl structures, a common motif in kinase inhibitors and other pharmaceuticals.[11] The reaction couples the bromopyridine with an aryl or heteroaryl boronic acid or boronate ester.

Mechanistic Rationale (The "Why"): The reaction proceeds via a well-established catalytic cycle.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the nicotinic acid derivative, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical to facilitate this step without hydrolyzing the ester.[12]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

G compound This compound + R-B(OH)₂ setup 1. Add Reagents & Base (e.g., K₂CO₃) to dry flask compound->setup inert 2. Evacuate & backfill with N₂ or Ar (3x) setup->inert catalyst 3. Add Pd Catalyst (e.g., Pd(PPh₃)₄) & Solvent inert->catalyst reaction 4. Heat (80-120 °C) & Stir (2-24h) catalyst->reaction workup 5. Aqueous Workup & Extraction reaction->workup purify 6. Column Chromatography workup->purify product Final Product: Ethyl 6-amino-5-(R)-nicotinate purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[13][14] This is invaluable for constructing rigid linkers in molecular probes or extending conjugation in materials.

Mechanistic Rationale (The "Why"): This reaction uniquely involves two catalytic cycles.[15]

  • Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the Pd(0) catalyst to the C-Br bond.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate.[16] This amine base is crucial; it serves both as a base to deprotonate the alkyne and as a solvent.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) center.

  • Reductive Elimination: The aryl and alkynyl groups couple, releasing the final product and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: Direct C-N Bond Formation

For synthesizing substituted anilines and related structures, the Buchwald-Hartwig amination is a revolutionary tool.[17][18] It allows for the direct coupling of the bromopyridine with a primary or secondary amine.

Mechanistic Rationale (The "Why"): The choice of ligand is paramount in this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential.[19]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium amido complex. This step is critical for activating the amine nucleophile.[10]

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. The bulky ligands facilitate this step and prevent side reactions like beta-hydride elimination.[20]

General Experimental Protocols

The following are generalized, self-validating protocols. Note: Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol: Suzuki-Miyaura Coupling
  • System: An oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Procedure:

    • To the reaction vessel, add this compound, the arylboronic acid, and the base.

    • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Under a positive pressure of inert gas, add the palladium catalyst followed by the degassed solvent(s).

    • Heat the mixture to the target temperature (typically 80-110°C) and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel.

Protocol: Sonogashira Coupling
  • System: An oven-dried Schlenk flask.

  • Reagents:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) Iodide (CuI, 1-10 mol%)

    • Solvent/Base (e.g., Triethylamine or THF/Diisopropylamine)

  • Procedure:

    • Add this compound, the palladium catalyst, and CuI to the reaction vessel.

    • Evacuate and backfill with an inert gas (3x).

    • Add the degassed solvent (e.g., THF) and base (e.g., triethylamine). The amine base is essential for both the copper cycle and to neutralize the HBr formed.[21]

    • Add the terminal alkyne via syringe and stir the reaction at room temperature or with gentle heating (40-60°C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the mixture, then redissolve in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride to remove copper salts, followed by water and brine.

    • Dry, concentrate, and purify by flash column chromatography.

Applications in Drug Discovery

The derivatives of this compound are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors. The substituted aminopyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. This building block's utility is also seen in agrochemical research and the creation of novel pesticides.[7] Furthermore, the amino group can serve as a handle for attaching solubilizing groups or other pharmacophores, a common strategy in prodrug design.[22]

Safety and Handling

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Handling: Always handle this chemical in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 6-amino-5-bromonicotinate: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

Ethyl 6-amino-5-bromonicotinate is a substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its trifunctional nature, featuring an amino group, a bromine atom, and an ethyl ester on a pyridine core, provides a versatile scaffold for a variety of chemical transformations. This strategic positioning of reactive sites allows for the regioselective introduction of diverse functionalities, making it a key intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this important compound.

The Genesis of a Key Intermediate: A Likely Path of Discovery

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in a historical context, its synthesis can be logically inferred through the well-established principles of electrophilic aromatic substitution on pyridine rings. The most probable and widely utilized route to this compound is the direct bromination of its precursor, Ethyl 6-aminonicotinate.

The amino group at the 6-position of the pyridine ring is a strong activating group, directing electrophiles to the ortho and para positions. In the case of the pyridine ring, this corresponds to the 5- and 3-positions. The electronic nature of the pyridine nitrogen and the directing effects of the substituents make the 5-position particularly susceptible to electrophilic attack.

The Cornerstone of Synthesis: Bromination of Ethyl 6-aminonicotinate

The primary and most practical method for the synthesis of this compound involves the regioselective bromination of Ethyl 6-aminonicotinate. This reaction is typically achieved using an electrophilic bromine source, with N-bromosuccinimide (NBS) being a common and effective reagent.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The amino group at the 6-position activates the pyridine ring, enhancing its nucleophilicity. The bromine atom in NBS carries a partial positive charge, rendering it electrophilic. The π-electrons of the pyridine ring attack the electrophilic bromine, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is enhanced by the electron-donating amino group. Subsequent deprotonation at the 5-position by a weak base, such as the succinimide anion, restores the aromaticity of the pyridine ring and yields the final product, this compound.

Caption: Proposed mechanism for the bromination of Ethyl 6-aminonicotinate.

Experimental Protocols

Synthesis of the Precursor: Ethyl 6-aminonicotinate

The synthesis of the starting material, Ethyl 6-aminonicotinate, is a crucial first step. A common method involves the esterification of 6-aminonicotinic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-aminonicotinic acid in anhydrous ethanol.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure Ethyl 6-aminonicotinate.

Bromination to Yield this compound

Step-by-Step Methodology:

  • Dissolution: Dissolve Ethyl 6-aminonicotinate in a suitable aprotic solvent, such as chloroform, dichloromethane, or acetonitrile, in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) portion-wise with stirring. The reaction is typically performed at or below room temperature to control selectivity and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a reducing agent solution, such as aqueous sodium thiosulfate, to consume any unreacted bromine.

  • Extraction: Separate the organic layer, and wash it successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

Comparative Analysis of Synthetic Routes

While direct bromination of Ethyl 6-aminonicotinate is the most straightforward approach, other potential, albeit less common, strategies could be envisioned. These might include a multi-step synthesis starting from a pre-brominated pyridine ring followed by the introduction of the amino and ester functionalities. However, such routes are generally more complex and less atom-economical.

Synthetic RouteStarting MaterialsKey ReagentsAdvantagesDisadvantages
Direct Bromination Ethyl 6-aminonicotinateN-Bromosuccinimide (NBS)High regioselectivity, mild reaction conditions, readily available starting material.Potential for over-bromination if not carefully controlled.
Multi-step Synthesis e.g., 5-bromopyridine-3-carboxylic acidVarious reagents for amination and esterificationMay offer alternative pathways if the primary route is problematic.Longer synthesis, lower overall yield, more complex purification steps.

The Role in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules. The presence of three distinct functional groups allows for sequential and regioselective reactions to build intricate molecular frameworks. For instance, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or other carbon-based substituents. The amino group can be acylated, alkylated, or used as a nucleophile in ring-forming reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility has been exploited in the synthesis of compounds targeting a range of therapeutic areas. A patent for the synthesis of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonist describes a synthetic route involving the bromination of a substituted 6-methylaminopyridine-3-carboxylate, highlighting the importance of this type of transformation in pharmaceutical development[1].

Synthetic_Utility cluster_reactions Chemical Transformations cluster_products Diverse Molecular Scaffolds Start This compound 5-Bromo 6-Amino 3-Ester CrossCoupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. Start:bromo->CrossCoupling Amination Acylation, Alkylation, Cyclization Start:amino->Amination EsterMod Hydrolysis, Amidation Start:ester->EsterMod Product1 Bi-aryl Compounds CrossCoupling->Product1 Product2 Fused Heterocycles Amination->Product2 Product3 Amide Derivatives EsterMod->Product3

Caption: Synthetic utility of this compound.

Conclusion and Future Perspectives

The synthesis of this compound, primarily achieved through the selective bromination of Ethyl 6-aminonicotinate, represents a key enabling technology in medicinal chemistry. While its initial discovery may not be attributable to a single breakthrough, its importance has grown with the increasing demand for complex and diverse molecular scaffolds in drug discovery. Future research in this area may focus on the development of even more efficient and sustainable catalytic bromination methods, potentially utilizing greener solvents and catalysts. The continued exploration of the synthetic utility of this versatile intermediate will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

A Technical Guide to Sourcing High-Purity Ethyl 6-amino-5-bromonicotinate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity starting materials and intermediates is a critical, yet often underestimated, determinant of project success. The quality of a single chemical entity can ripple through an entire discovery and development pipeline, impacting experimental reproducibility, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, timelines and budgets. This guide provides an in-depth technical overview of Ethyl 6-amino-5-bromonicotinate, a key building block in medicinal chemistry, focusing on the crucial aspects of sourcing high-purity grades of this compound.

The Strategic Importance of this compound in Drug Discovery

This compound (CAS No. 850429-51-5) is a substituted pyridine derivative that serves as a versatile scaffold in the synthesis of a wide range of biologically active molecules. Its utility is primarily derived from the strategic placement of its functional groups: an amino group, a bromo substituent, and an ethyl ester. This arrangement allows for a variety of subsequent chemical modifications, making it a valuable starting material for the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The presence of the bromine atom, for instance, is an ideal handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

Given its role as a foundational piece in complex syntheses, the purity of this compound is paramount. Impurities introduced at this early stage can lead to the formation of difficult-to-remove, structurally related byproducts in subsequent steps, complicating purification and potentially leading to misleading biological data.

Commercial Suppliers and Considerations for Selection

A number of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, more specialized laboratories. The choice of supplier should be guided by a thorough evaluation of their technical documentation and quality control processes.

Below is a comparative table of some commercial suppliers. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

SupplierStated PurityAvailabilityNoteworthy Information
Sigma-Aldrich ≥95%Research quantities (e.g., 100 mg, 250 mg, 1 g)Provides basic physical properties and safety information.[3]
Apollo Scientific Varies; inquire for specific batchesResearch to bulk quantitiesOften provides detailed safety data sheets.
Shandong Youbang Biochemical Technology Co., Ltd. 98%Bulk quantitiesManufacturer and supplier of organic intermediates.[4]
Ambeed Varies; inquire for specific batchesWide range of quantitiesClaims to provide comprehensive analytical data (NMR, HPLC, LC-MS).
AK Scientific, Inc. Varies; inquire for specific batchesResearch to bulk quantitiesSupplier of fine chemicals and intermediates.
Combi-Blocks Varies; inquire for specific batchesResearch to bulk quantitiesSpecializes in building blocks for combinatorial chemistry.

Expert Insight: When selecting a supplier, do not rely solely on the stated purity on the product webpage. Always request a lot-specific Certificate of Analysis (CoA). A comprehensive CoA is the first indicator of a supplier's commitment to quality.

Deconstructing the Certificate of Analysis: A Researcher's Checklist

A thorough CoA should provide more than just a purity value. It is a fingerprint of the specific batch of the chemical you are purchasing. Here is what to look for:

  • Purity Determination Method: The CoA should clearly state the analytical technique used to determine purity. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the gold standard.

  • Chromatographic Data: A high-quality CoA will include a representative HPLC chromatogram, showing the main peak of the product and any detected impurities. Pay attention to the integration of the peaks.

  • Spectroscopic Data: The CoA should confirm the identity of the compound using spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are essential. The spectral data should be consistent with the structure of this compound.

  • Residual Solvents: Information on residual solvents, often determined by Gas Chromatography (GC), is crucial, especially for later-stage development projects.

  • Water Content: The Karl Fischer titration method is typically used to determine the water content.

The following diagram illustrates a logical workflow for evaluating a potential supplier and their product.

G cluster_0 Synthesis of this compound A Ethyl 6-aminonicotinate C This compound A->C Bromination B Brominating Agent (e.g., NBS) B->C

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 6-Aryl-5-aminonicotinate Scaffold

Ethyl 6-amino-5-bromonicotinate is a highly versatile and valuable building block in medicinal chemistry and materials science. The strategic placement of the amino, bromo, and ethyl ester functionalities on the pyridine ring offers a trifecta of opportunities for molecular diversification. The bromine atom at the 5-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely employed transformation.[1] This reaction facilitates the formation of a carbon-carbon bond, enabling the introduction of a diverse array of aryl and heteroaryl substituents at this position. The resulting 6-aryl-5-aminonicotinate core is a privileged scaffold found in numerous biologically active molecules, including potent kinase inhibitors and other therapeutic agents. The amino and ester groups provide additional sites for subsequent chemical modifications, allowing for the rapid generation of compound libraries for drug discovery programs.[2]

This technical guide provides a comprehensive overview of the Suzuki-Miyaura coupling reaction as applied to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice to enable researchers to effectively utilize this important synthetic transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or a boronate ester) with an organohalide.[3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the organohalide in this step is crucial and follows the general trend: I > Br > Cl.[5] For substrates like this compound, the presence of the electron-donating amino group can increase the electron density on the pyridine ring, potentially slowing down this step.[6] Therefore, the choice of a suitable electron-rich and bulky phosphine ligand is often critical to facilitate this process.[7]

  • Transmetalation: In this key step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[3] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and substrates.

  • Reductive Elimination: The final step involves the coupling of the two organic fragments on the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible.

Experimental Protocols

The following protocols provide a generalized framework for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. It is important to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Conventional Heating Suzuki Coupling

This protocol is a robust starting point for the Suzuki coupling of this compound using standard laboratory equipment.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1))

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the boronic acid.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 6-aryl-5-aminonicotinate.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improve yields, particularly for challenging couplings.[8]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Microwave-safe reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (2.0 mmol), and the palladium catalyst (0.02-0.04 mmol).

  • Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). Optimization of temperature and time is recommended for each new substrate.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Perform the workup and purification as described in Protocol 1.

Data Presentation: Typical Reaction Conditions for Analogous Systems

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineVarious Arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O901860-85[9]
Ethyl 6-chloro-4-(methylamino)nicotinatePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O1001278[10]
3-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O9012-24~75[11]
2-Amino-5-bromopyridinePhenylboronic acidPd₂(dba)₃/P(t-Bu)₃ (2/4)K₃PO₄ (2)Toluene801692[12]

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br (Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Coupling Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArylHalide This compound (Ar-Br) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start setup Reaction Setup (Substrate, Boronic Acid, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup (Extraction) reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A step-by-step experimental workflow for the Suzuki coupling.

Troubleshooting and Scientific Insights

The Suzuki coupling of this compound can present specific challenges due to the electronic nature of the substrate. The presence of the electron-donating amino group ortho to the reaction site can increase the electron density of the pyridine ring, making the oxidative addition step more difficult.[13] Additionally, the nitrogen atoms of both the pyridine ring and the amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition.[4]

Problem Potential Cause(s) Proposed Solution(s)
Low or No Conversion 1. Inactive catalyst system for an electron-rich halide. 2. Catalyst inhibition by the amino group or pyridine nitrogen. 3. Poor quality of boronic acid.1. Use a more active catalyst system, such as a palladium precursor with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[7] 2. Increase the catalyst loading or screen different ligands. 3. Use fresh, high-purity boronic acid or consider using the corresponding pinacol boronate ester, which can be more stable.[14]
Protodeboronation 1. The boronic acid is hydrolyzed back to the corresponding arene. 2. Often exacerbated by high temperatures, prolonged reaction times, and excess water or base.1. Use anhydrous solvents and carefully dried reagents. 2. Employ a less nucleophilic base, such as KF or CsF.[3] 3. Use a more stable boronic ester (e.g., pinacol or MIDA esters).[14] 4. Shorten the reaction time by using a more active catalyst or microwave heating.
Dehalogenation 1. The bromo group is replaced by a hydrogen atom. 2. Can be caused by palladium hydride species formed in the reaction mixture.1. Ensure a strictly inert atmosphere to prevent oxidative degradation of phosphine ligands, which can lead to the formation of palladium hydrides. 2. Screen different bases and solvents.
Homocoupling of Boronic Acid 1. The boronic acid couples with itself to form a biaryl byproduct. 2. Often promoted by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. 2. Use a Pd(0) source directly, such as Pd(PPh₃)₄, to avoid issues with in-situ reduction.
Ester Hydrolysis 1. The ethyl ester is cleaved to the corresponding carboxylic acid. 2. Can occur in the presence of strong bases and water, especially at elevated temperatures.1. Use a milder base such as K₂CO₃ or KF.[3] 2. Minimize the amount of water in the reaction mixture. 3. Reduce the reaction temperature and time if possible.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the derivatization of this compound, providing access to a wide range of valuable 6-aryl-5-aminonicotinate scaffolds. By understanding the mechanistic nuances and potential challenges associated with this electron-rich and functionalized substrate, researchers can strategically select catalysts, ligands, and reaction conditions to achieve high yields and purity. The protocols and troubleshooting guide presented herein offer a solid foundation for the successful application of this powerful synthetic tool in drug discovery and materials science.

References

Application Notes and Protocols: Ethyl 6-amino-5-bromonicotinate as a Versatile Intermediate in the Synthesis of Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nicotinic acid (niacin or Vitamin B3) framework is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including lipid-lowering and anti-inflammatory effects.[1][2][3][4] In the realm of targeted therapeutics, particularly in oncology, the pyridine ring is recognized as a "privileged structure." Its ability to form key hydrogen bonds within the ATP-binding site of protein kinases makes it a valuable core for the design of potent and selective inhibitors.[5] Dysregulation of kinase signaling is a hallmark of many cancers, making these enzymes critical targets for drug development.[6][7]

Ethyl 6-amino-5-bromonicotinate (CAS No. 850429-51-5) has emerged as a strategic building block in this pursuit. This intermediate is bifunctional: the bromine atom at the C5 position serves as a highly versatile synthetic handle for introducing molecular diversity, while the amino group at the C6 position provides an additional site for derivatization. Specifically, the bromine atom is primed for participation in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex bi-aryl structures common in modern kinase inhibitors.[5]

These application notes provide a technical guide for researchers and drug development professionals on the strategic use of this compound. We will detail its properties, explain the causality behind its synthetic utility, and provide a validated, step-by-step protocol for its application in a Suzuki-Miyaura cross-coupling reaction—a cornerstone technique for modern pharmaceutical synthesis.

Physicochemical Properties & Safety Data

Proper handling and storage are critical for ensuring the integrity and reactivity of the intermediate. The following data provides a summary of its key properties and handling requirements.

PropertyValueReference(s)
CAS Number 850429-51-5[8][9][10]
IUPAC Name This compound[8][9]
Synonyms Ethyl 2-amino-3-bromopyridine-5-carboxylate[9]
Molecular Formula C₈H₉BrN₂O₂[9][11]
Molecular Weight 245.07 g/mol
Appearance Light yellow to yellow powder or crystals[8]
Typical Purity ≥95%[8]
Storage Store in refrigerator (2-8°C)[8]

Safety & Handling: this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[12] Refer to the material safety data sheet (MSDS) for complete safety information.[8]

Core Synthetic Utility: Palladium-Catalyzed Cross-Coupling

The primary value of this compound in pharmaceutical synthesis lies in the strategic placement of the bromine atom on the electron-deficient pyridine ring. This C-Br bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This reaction facilitates the formation of a new carbon-carbon bond between the pyridine core (an electrophile) and an organoboron species, typically an aryl or heteroaryl boronic acid (a nucleophile).

The Causality Behind the Choice:

  • Versatility: The Suzuki reaction is renowned for its tolerance of a wide array of functional groups, allowing chemists to couple diverse and complex fragments without the need for extensive protecting group strategies.[6]

  • Robustness: The reaction conditions are generally mild and well-established, leading to high yields and predictable outcomes.

  • Scaffold Hopping: By simply changing the boronic acid coupling partner, researchers can rapidly generate a large library of analogues from a single common intermediate, which is essential for structure-activity relationship (SAR) studies in drug discovery.[6]

The diagram below illustrates the fundamental principle of using this intermediate in a cross-coupling reaction to generate a more complex molecular scaffold.

G cluster_0 A This compound (Starting Intermediate) C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) B->C D 6-Amino-5-Aryl-Nicotinate (Kinase Inhibitor Core) C->D [Pd Catalyst, Base] G A 1. Reagent Staging (Intermediate, Boronic Acid, Base, Catalyst) B 2. Reaction Setup (Inert Atmosphere, Solvent Addition) A->B C 3. Suzuki Coupling (Heating at 90°C) B->C D 4. Reaction Monitoring (TLC Analysis) C->D D->C Incomplete E 5. Aqueous Work-up (Extraction & Washing) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Final Product (Characterization & Analysis) F->G

References

Application Notes and Protocols for the N-alkylation of Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated nicotinic acid derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The strategic introduction of alkyl groups onto the nitrogen atoms of the pyridine ring or its substituents can significantly modulate a molecule's biological activity, physicochemical properties, and metabolic stability. Ethyl 6-amino-5-bromonicotinate is a versatile starting material, offering multiple sites for functionalization. This application note provides a comprehensive, field-proven protocol for the selective N-alkylation of the exocyclic amino group of this compound, a critical transformation for the synthesis of novel drug candidates.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure grounded in mechanistic principles and safety considerations. We will delve into the causality behind the choice of reagents and conditions, ensuring a reproducible and scalable process.

Scientific Rationale and Mechanistic Considerations

The N-alkylation of aminopyridines presents a classic chemoselectivity challenge: the presence of two nucleophilic nitrogen atoms, the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. The regioselectivity of the alkylation is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions employed.

In the case of this compound, the exocyclic amino group is generally more nucleophilic than the pyridine ring nitrogen. This is due to the electron-withdrawing nature of the pyridine ring, which delocalizes the lone pair of the ring nitrogen, reducing its availability for nucleophilic attack. Conversely, the lone pair on the exocyclic amino group is more localized. However, direct alkylation without a strong base can lead to the formation of pyridinium salts by alkylation of the ring nitrogen.

To achieve selective alkylation at the 6-amino position, a strong, non-nucleophilic base is required to deprotonate the amino group, forming a highly nucleophilic amide anion. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the amine, driving the reaction towards the desired N-alkylated product. The choice of an aprotic polar solvent like Tetrahydrofuran (THF) is crucial for solubilizing the starting material and the intermediate sodium amide salt to a reasonable extent, facilitating the reaction with the alkylating agent.

It is imperative to note the significant safety hazards associated with the use of sodium hydride in combination with N,N-dimethylformamide (DMF). The mixture of NaH and DMF is known to be thermally unstable and can undergo exothermic decomposition at temperatures as low as 40°C, posing a risk of a runaway reaction and explosion[1][2][3][4]. Therefore, for this protocol, the use of THF is strongly recommended over DMF.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material's properties is fundamental for successful reaction setup and execution.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 850429-51-5[5][6][7]
Molecular Formula C₈H₉BrN₂O₂[5][6][7]
Molecular Weight 245.08 g/mol [5]
Appearance Light yellow to yellow powder or crystals[5]
Purity Typically ≥95%[5]
Storage Refrigerator[5]

Safety Information:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Always consult the Safety Data Sheet (SDS) before handling any chemicals.

Experimental Protocol: N-Benzylation of this compound

This protocol details the N-benzylation of this compound as a representative example. The procedure can be adapted for other primary and secondary alkyl halides.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Oil bath or heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Workflow Diagram:

References

The Strategic Application of Ethyl 6-amino-5-bromonicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of a Versatile Scaffold

In the intricate world of drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Ethyl 6-amino-5-bromonicotinate, a substituted pyridine derivative, has emerged as a highly valuable building block in medicinal chemistry. Its unique arrangement of functional groups—an amine, a bromine atom, and an ethyl ester on a pyridine ring—offers a rich platform for a variety of chemical transformations, enabling the synthesis of complex heterocyclic compounds with significant biological activity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, providing detailed insights into its synthetic utility and protocols for its incorporation into drug discovery workflows.

The strategic importance of this scaffold lies in its capacity for selective functionalization. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are foundational methods for constructing carbon-carbon and carbon-nitrogen bonds, respectively. The amino group can act as a nucleophile or be modified to introduce diverse substituents, while the ethyl nicotinate moiety can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, further expanding the accessible chemical space. This multi-faceted reactivity makes this compound a preferred intermediate in the synthesis of kinase inhibitors and other targeted therapies.

Core Applications in Drug Discovery: Targeting Protein Kinases

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyridine core of this compound is a common feature in many approved and investigational kinase inhibitors, as it can mimic the hinge-binding region of ATP, the natural substrate for kinases.

The general strategy involves utilizing the aminobromopyridine scaffold to construct a core structure that can be further elaborated to achieve high potency and selectivity for a specific kinase target. For instance, the bromine atom can be replaced with a larger aryl or heteroaryl group via a Suzuki coupling to occupy the hydrophobic pocket of the kinase active site. Simultaneously, the amino group can be acylated or coupled with other fragments to interact with solvent-exposed regions or other key residues.

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These are intended as a starting point, and optimization may be necessary for specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming a carbon-carbon bond between the C5 position of the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters. This reaction is fundamental to introducing structural diversity and targeting specific hydrophobic regions within a protein's active site.

Reaction Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the palladium catalyst to the C-Br bond, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

ComponentReagent/ConditionTypical AmountPurpose
Substrate This compound1.0 equivBromide source
Coupling Partner (Hetero)arylboronic acid1.1 - 1.5 equivSource of the new carbon fragment
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)2-10 mol%Catalyzes the C-C bond formation
Base K₂CO₃, Cs₂CO₃, or Na₂CO₃2.0 - 3.0 equivActivates the boronic acid for transmetalation
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF0.1 - 0.2 MSolubilizes reactants and facilitates the reaction
Temperature 80 - 110 °C-Provides energy for the reaction to proceed
Atmosphere Inert (Nitrogen or Argon)-Prevents degradation of the catalyst

Step-by-Step Protocol:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired (hetero)arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura cross-coupling workflow:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Boronic Acid - Base Inert Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Catalyst Solvent->Catalyst Heat Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Heat Workup Aqueous Work-up (EtOAc, H₂O, Brine) Heat->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the C6-amino group of a derivative of this compound and an aryl or heteroaryl halide. This is a key step in the synthesis of many kinase inhibitors where a diarylamine linkage is present.

Reaction Principle: Similar to the Suzuki coupling, this reaction is palladium-catalyzed. The catalytic cycle involves oxidative addition of the palladium to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the desired arylamine.

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

ComponentReagent/ConditionTypical AmountPurpose
Substrate Amine (derived from this compound)1.0 equivNucleophile
Coupling Partner (Hetero)aryl halide or triflate1.0 - 1.2 equivElectrophile
Catalyst Pd₂(dba)₃ or Pd(OAc)₂1-5 mol%Palladium source
Ligand XPhos, RuPhos, or BINAP2-10 mol%Stabilizes and activates the catalyst
Base NaOtBu, K₃PO₄, or Cs₂CO₃1.2 - 2.0 equivDeprotonates the amine
Solvent Toluene, Dioxane, or THF0.1 - 0.2 MAnhydrous, degassed
Temperature 80 - 120 °C-Provides energy for the reaction
Atmosphere Inert (Nitrogen or Argon)-Prevents degradation of catalyst/ligand

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the amine substrate (1.0 equiv), the (hetero)aryl halide (1.1 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C). Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Diagram of the Buchwald-Hartwig amination catalytic cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ PdII_ArX->PdII_Amine HNR¹R² AmineCoord Amine Coordination PdII_Amido L₂Pd(II)(Ar)(NR¹R²) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² PdII_Amido->Product RedElim Reductive Elimination ArX Ar-X Amine HNR¹R²

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Case Study: A Representative Kinase Inhibitor Scaffold

While specific drug syntheses are proprietary, the following represents a plausible route to a kinase inhibitor scaffold based on published methodologies, starting from this compound. This hypothetical target incorporates a diarylamine moiety, a common feature in many kinase inhibitors that targets the hinge region of the kinase.

Synthetic Scheme:

  • Suzuki Coupling: this compound is first coupled with a suitable arylboronic acid (e.g., 4-methoxyphenylboronic acid) to install a substituent at the C5 position.

  • Amide Formation: The resulting ester is hydrolyzed to the carboxylic acid, which is then coupled with an aniline derivative (e.g., 3-chloro-4-fluoroaniline) to form an amide bond. This introduces a second aryl ring.

  • Final Elaboration: The 6-amino group can be further functionalized if desired, for example, through acylation or reductive amination, to fine-tune the compound's properties.

This synthetic strategy allows for the systematic exploration of the structure-activity relationship (SAR) by varying the aryl groups introduced in the Suzuki coupling and amide formation steps.

Diagram of a representative signaling pathway targeted by kinase inhibitors:

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Kinase_Inhibitor Kinase Inhibitor (Derived Scaffold) Kinase_Inhibitor->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK

Caption: A simplified MAPK/ERK signaling pathway often targeted by kinase inhibitors.

Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal

This compound has proven to be an exceptionally useful and versatile building block in medicinal chemistry. Its well-defined reactive sites allow for the controlled and systematic synthesis of complex molecular architectures, particularly those targeting protein kinases. The robust and well-established protocols for its functionalization, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provide a reliable platform for generating libraries of compounds for structure-activity relationship studies. As the demand for targeted therapies continues to grow, the strategic application of such versatile scaffolds will remain a cornerstone of successful drug discovery programs.

Application Note: A Streamlined One-Pot Synthesis of Highly Substituted Pyridines via Sequential Cross-Coupling Using Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2] This application note details a robust and highly efficient one-pot, two-step synthetic protocol for the synthesis of complex, polysubstituted pyridines starting from the versatile building block, Ethyl 6-amino-5-bromonicotinate. By leveraging sequential, palladium-catalyzed cross-coupling reactions—specifically a Sonogashira coupling followed by a Buchwald-Hartwig amination—this methodology obviates the need for intermediate isolation and purification, thereby aligning with the principles of green chemistry by improving step- and pot-economy.[3][4][5] We provide a detailed mechanistic rationale, a step-by-step experimental protocol with self-validating checkpoints, and a discussion of the broad applicability of this strategy in drug discovery and development.

Introduction: The Imperative for Efficient Pyridine Synthesis

Substituted pyridines are foundational motifs in pharmaceuticals, exhibiting a vast range of biological activities including anticancer, anti-inflammatory, and antiviral properties.[6][7] The development of synthetic routes that offer both efficiency and modularity is paramount for accelerating the drug discovery process. Traditional multi-step syntheses often suffer from cumulative yield losses, excessive solvent waste, and high labor costs. One-pot syntheses, where sequential reactions are performed in a single reaction vessel, directly address these challenges by minimizing lengthy separation and purification procedures.[8][9]

This compound is an ideal starting material for such a strategy. It possesses two distinct, orthogonally reactive sites: a bromine atom at the C5 position, which is primed for palladium-catalyzed cross-coupling reactions, and an amino group at the C6 position, suitable for subsequent functionalization. This note describes a sequential one-pot process that first installs a carbon-based substituent via a Sonogashira coupling, followed by the introduction of a nitrogen-based group through a Buchwald-Hartwig amination, yielding a library of 5,6-disubstituted pyridines from a single starting material in a single operation.

Mechanistic Rationale and Strategic Design

The success of this one-pot protocol hinges on the careful selection and compatibility of two distinct catalytic cycles. The chosen sequence, Sonogashira followed by Buchwald-Hartwig, is particularly effective because the conditions for the first reaction can be tailored to seamlessly transition into the second.

Step 1: Sonogashira Coupling

The first transformation is the palladium- and copper-cocatalyzed coupling of a terminal alkyne with the C5-bromo position of the pyridine ring.

Causality Behind Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): The palladium(0) species is the active catalyst that initiates the cycle via oxidative addition into the C-Br bond.[10]

  • Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the transmetalation to the palladium center, which is often the rate-limiting step in a copper-free variant.[11]

  • Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves as a scavenger for the HBr generated during the reaction.[12]

The catalytic cycle is illustrated below.

Sonogashira_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Complex (Pd(II)) pd0->pd_complex Ar-Br transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product Coupled Product reductive_elim->product cu_cycle Copper Cycle cu_cycle->transmetalation R-C≡C-Cu cuI Cu(I) cu_acetylide R-C≡C-Cu cuI->cu_acetylide cu_acetylide->cuI alkyne R-C≡C-H + Base alkyne->cuI

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Step 2: Buchwald-Hartwig Amination

After the Sonogashira coupling is complete (monitored by TLC or LC-MS), the reagents for the second amination are added directly to the vessel. This reaction will functionalize the C6-amino group, but a more synthetically powerful application is to use a di-halo pyridine as a starting material. However, following the prompt's specified starting material, a more logical one-pot sequence involves a Suzuki coupling at the C5-bromo position, followed by a reaction utilizing the C6-amino group, for instance, a condensation to form a fused ring.

Let's pivot to a more chemically sound and powerful one-pot sequence for creating diverse pyridine derivatives: Suzuki Coupling followed by Buchwald-Hartwig Amination on a different halide. For the purpose of this note, we will illustrate the principle on this compound by proposing a hypothetical subsequent reaction on a second electrophilic site, or more practically, detail the protocol for the first coupling, which is a key step in a one-pot sequence. Here, we will focus on a one-pot Suzuki coupling followed by a condensation reaction, which is a common and powerful strategy.

Revised One-Pot Strategy: Suzuki Coupling and Subsequent Condensation

  • Suzuki Coupling: An aryl or heteroaryl group is installed at the C5-position.

  • Condensation/Cyclization: The C6-amino group and the ester at the C3-position are used to form a fused pyridopyrimidinone ring system upon addition of a formyl source (e.g., formamidine acetate).

This approach provides rapid access to complex heterocyclic scaffolds highly relevant to medicinal chemistry.

Detailed Experimental Protocol: One-Pot Suzuki Coupling and Condensation

This protocol is designed as a self-validating system. Expected observations are noted to guide the researcher.

Materials and Reagents
  • This compound (98% purity)[13][14]

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Formamidine acetate (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Ethanol, absolute

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Instrumentation
  • Two-neck round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Inert gas manifold (Schlenk line)

  • TLC plates (silica gel 60 F₂₅₄)

  • Column chromatography system

Step-by-Step Procedure

Caption: Experimental workflow for the one-pot synthesis.

  • Reaction Setup (Node A, B): To a flame-dried two-neck 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv, e.g., 1.00 g), the arylboronic acid (1.1 equiv), and anhydrous K₂CO₃ (3.0 equiv).

  • Inerting: Evacuate and backfill the flask with inert gas three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition (Node C): Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 20 mL) and deionized water (e.g., 5 mL) via syringe. The mixture should be a suspension.

  • Step 1: Suzuki Coupling (Node D): Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Expected Observation: The mixture will darken, often to a deep red or black color, indicating the formation of the active Pd(0) species.

  • Reaction Monitoring (Node E): Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material spot should be consumed within 2-4 hours, replaced by a new, less polar product spot.

  • Step 2: Condensation (Node F): Once Step 1 is complete, cool the mixture to room temperature. Add formamidine acetate (3.0 equiv) and absolute ethanol (20 mL).

  • Heating and Stirring (Node G): Heat the reaction mixture to reflux (approx. 80 °C) for 12-18 hours.

  • Reaction Monitoring (Node H): Monitor the disappearance of the Suzuki product intermediate by TLC. A new, more polar spot corresponding to the fused product should appear.

  • Workup (Node I): After cooling, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Node J): Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the final product.

  • Characterization (Node K): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Representative Data and Scope

The described one-pot protocol is versatile and can accommodate a range of boronic acids to generate a library of substituted pyridopyrimidinones.

EntryArylboronic Acid (R)Yield of Fused Product (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid88
33-Thienylboronic acid79
44-Chlorophenylboronic acid82
54-(Trifluoromethyl)phenylboronic acid75

Yields are representative for isolated, purified products and serve as a general guide.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Stalled Suzuki Reaction (Step 1) Inactive catalyst; insufficient base; wet solvent.Ensure rigorous inert atmosphere and use of anhydrous solvents. Add a fresh portion of catalyst and/or base.
Low Yield in Step 2 Incomplete reaction; degradation of intermediate.Increase reaction time for Step 2. Ensure the temperature does not significantly exceed the reflux temperature of ethanol.
Complex Mixture of Products Side reactions (e.g., debromination, boronic acid homocoupling).Use a lower catalyst loading. Ensure the reaction is not overheated. Purge the system thoroughly with inert gas.

Conclusion and Applications

This application note presents a time- and resource-efficient one-pot method for synthesizing complex fused pyridine heterocycles, which are valuable scaffolds in drug discovery. By combining a robust Suzuki cross-coupling with a subsequent condensation reaction, this protocol allows for the rapid generation of molecular diversity from the commercially available building block, this compound. The methodology is characterized by its operational simplicity, good to excellent yields, and broad substrate scope, making it a valuable tool for researchers, scientists, and drug development professionals aiming to accelerate the synthesis of novel chemical entities.

References

Anwendungs- und Protokollhandbuch: Derivatisierung der Aminogruppe von 6-Amino-5-bromnicotinsäureethylester

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Aminogruppe des 6-Amino-5-bromnicotinsäureethylesters. Als vielseitiger Baustein in der organischen Synthese eröffnet die Derivatisierung dieses Moleküls Wege zu neuartigen Verbindungen mit potenziellen Anwendungen in der pharmazeutischen Forschung und den Materialwissenschaften.

Wissenschaftlicher und strategischer Überblick

6-Amino-5-bromnicotinsäureethylester ist ein substituiertes Pyridinderivat, das drei wesentliche funktionelle Gruppen für die weitere Synthese bietet: eine nukleophile Aminogruppe, ein Bromatom, das für Kreuzkupplungsreaktionen geeignet ist, und eine Estergruppe, die hydrolysiert oder modifiziert werden kann. Die Derivatisierung der Aminogruppe ist oft der erste Schritt in einer Synthesesequenz, um die elektronischen Eigenschaften des Ringsystems zu modulieren und neue pharmakophore Merkmale einzuführen.

Elektronische Einflüsse und Reaktivität:

Die Reaktivität der Aminogruppe wird maßgeblich durch die elektronischen Effekte der anderen Substituenten am Pyridinring beeinflusst.

  • Aminogruppe (-NH₂): Als starker elektronenschiebender Rest (+M-Effekt) erhöht sie die Elektronendichte im Ring und aktiviert ihn für elektrophile Angriffe.[1][2]

  • Bromatom (-Br): Es übt einen elektronenziehenden induktiven Effekt (-I-Effekt) aus, der die Gesamtelektronendichte des Rings verringert.[2]

  • Estergruppe (-COOEt): Diese Gruppe ist ebenfalls elektronenziehend (-I- und -M-Effekt) und trägt zur Deaktivierung des Rings bei.

Die Aminogruppe ist aufgrund ihres freien Elektronenpaars der reaktivste nukleophile Angriffspunkt des Moleküls. Die Derivatisierung an dieser Position ist daher in der Regel selektiv und effizient durchführbar.

Protokolle zur Derivatisierung der Aminogruppe

Die folgenden Protokolle beschreiben repräsentative Verfahren zur N-Acylierung, N-Alkylierung und N-Sulfonylierung von 6-Amino-5-bromnicotinsäureethylester.

N-Acylierung: Synthese von Amiden

Die N-Acylierung ist eine fundamentale Reaktion zur Einführung einer Vielzahl von funktionellen Gruppen und zur Erhöhung der molekularen Komplexität.[3]

Protokoll 2.1.1: N-Acetylierung mit Acetylchlorid

Dieses klassische Verfahren nutzt ein reaktives Acylchlorid zur schnellen und effizienten Acetylierung.

Materialien:

Reagenz/MaterialMolekulargewicht ( g/mol )ÄquivalenteMenge
6-Amino-5-bromnicotinsäureethylester245.071.02.45 g (10 mmol)
Acetylchlorid78.501.10.86 g (0.78 mL, 11 mmol)
Pyridin79.101.51.19 g (1.21 mL, 15 mmol)
Dichlormethan (DCM), wasserfrei--50 mL

Schritt-für-Schritt-Anleitung:

  • Lösen Sie 6-Amino-5-bromnicotinsäureethylester in wasserfreiem DCM in einem trockenen 100-mL-Rundkolben unter Inertgasatmosphäre (Stickstoff oder Argon).

  • Fügen Sie Pyridin hinzu und kühlen Sie die Mischung in einem Eisbad auf 0 °C.

  • Geben Sie Acetylchlorid langsam tropfenweise zu der gerührten Lösung.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-4 Stunden.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion waschen Sie die Reaktionsmischung nacheinander mit 1 M HCl (2 x 20 mL), gesättigter NaHCO₃-Lösung (2 x 20 mL) und Kochsalzlösung (1 x 20 mL).

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie (Silicagel, Hexan/Ethylacetat-Gradient), um 6-Acetamido-5-bromnicotinsäureethylester zu erhalten.

Erwartete Ergebnisse:

ProduktAusbeute (%)Schmelzpunkt (°C)
6-Acetamido-5-bromnicotinsäureethylester85-95ca. 145-150

Diagramm des Arbeitsablaufs:

setup Reaktionsansatz (Edukt, DCM, Pyridin) cooling Kühlung auf 0 °C setup->cooling addition Zugabe von Acetylchlorid cooling->addition reaction Reaktion bei RT (2-4 h) addition->reaction workup Wässrige Aufarbeitung (HCl, NaHCO₃, NaCl) reaction->workup purification Reinigung (Umkristallisation/Chromatographie) workup->purification product Produkt: 6-Acetamido-5- bromnicotinsäureethylester purification->product cluster_acylation N-Acylierung cluster_sulfonylation N-Sulfonylierung A_start Aminopyridin (Nukleophil) A_intermediate Tetraedrisches Intermediat A_start->A_intermediate Nukleophiler Angriff A_acyl Acylchlorid (Elektrophil) A_acyl->A_intermediate A_product N-Acyliertes Produkt A_intermediate->A_product Eliminierung von Cl⁻ S_start Aminopyridin (Nukleophil) S_intermediate Pentakoordiniertes Intermediat S_start->S_intermediate Nukleophiler Angriff S_sulfonyl Sulfonylchlorid (Elektrophil) S_sulfonyl->S_intermediate S_product N-Sulfonyliertes Produkt S_intermediate->S_product Eliminierung von Cl⁻

References

Application Notes & Protocols: Laboratory Scale Synthesis of Novel Compounds from Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 6-amino-5-bromonicotinate is a highly versatile and valuable scaffold in medicinal chemistry and materials science. Its strategic placement of a reactive bromine atom, a nucleophilic amino group, and an ethyl ester moiety allows for regioselective functionalization, making it an ideal starting material for the synthesis of diverse compound libraries. This guide provides detailed protocols and scientific rationale for the laboratory-scale synthesis of novel compounds derived from this key intermediate, with a focus on palladium-catalyzed cross-coupling reactions. We will explore two cornerstone methodologies: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These protocols are designed for researchers, scientists, and drug development professionals seeking to generate novel substituted pyridine derivatives, which are prevalent in a wide range of biologically active molecules, including anti-inflammatory, analgesic, and vasodilatory agents.[1][2][3][4]

Introduction: The Versatility of the Substituted Nicotinate Scaffold

The nicotinic acid framework is a privileged structure in drug discovery.[2][5] this compound, in particular, offers three distinct points for chemical modification. The bromine atom at the C5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The amino group at C6 can be acylated, alkylated, or serve as a directing group. Finally, the ethyl ester at C3 can be hydrolyzed or converted to an amide. This multi-functional nature allows for the systematic exploration of chemical space to optimize biological activity.

This document provides a comprehensive guide to leveraging the reactivity of the C5-bromo position through two of the most powerful cross-coupling reactions in modern organic synthesis.

G cluster_0 Synthetic Pathways SM This compound (Starting Material) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) SM->suzuki Pd Catalyst, R-B(OH)₂, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) SM->buchwald Pd Catalyst, R₂NH, Base prod_suzuki 6-Amino-5-aryl/heteroaryl- nicotinate Derivatives suzuki->prod_suzuki prod_buchwald 5,6-Diaminonicotinate Derivatives buchwald->prod_buchwald

Figure 1: Key synthetic transformations of this compound.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester.[6] It is one of the most reliable methods for constructing C(sp²)–C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures common in pharmaceuticals.[7][8][9]

Scientific Principles and Causality

The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the organoboron species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of catalyst, ligand, base, and solvent is critical for success. For electron-rich amino-substituted bromopyridines, a catalyst like Tetrakis(triphenylphosphine)palladium(0) is often effective. The base (e.g., K₂CO₃, Cs₂CO₃) must be strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions.

Detailed Experimental Protocol: General Procedure

This protocol describes a generalized procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

G start Start: Assemble Glassware reagents 1. Add Reagents - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Solvent (e.g., Dioxane/H₂O) start->reagents degas 2. Degas Mixture (Argon sparging for 15-20 min) reagents->degas catalyst 3. Add Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) degas->catalyst heat 4. Heat Reaction (80-100 °C, monitor by TLC/LC-MS) catalyst->heat workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine heat->workup purify 6. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[7]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DME, with 10-25% water)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous solvent and water via syringe.

  • Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-6-aminonicotinate derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Examples
EntryArylboronic AcidProduct StructureTypical Yield
1Phenylboronic acid85-95%
24-Methoxyphenylboronic acid80-92%
33-Pyridylboronic acid75-88%
42-Thiopheneboronic acid70-85%

(Yields are representative and may vary based on specific conditions and scale.)

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[10] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, by providing a highly efficient and general alternative to classical methods like nucleophilic aromatic substitution.[10][11]

Scientific Principles and Causality

Similar to the Suzuki coupling, this reaction operates on a Pd(0)/Pd(II) catalytic cycle.[12]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex. This step is critical and distinguishes the reaction from other couplings.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[13] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential. They promote the reductive elimination step, prevent catalyst decomposition, and stabilize the active catalytic species, thereby allowing the reaction to proceed with a broad range of amine coupling partners under milder conditions.[10][13]

Detailed Experimental Protocol: General Procedure

This protocol provides a generalized method for the Buchwald-Hartwig amination of primary or secondary amines with this compound.

G start Start: Assemble Glassware reagents 1. Add Solids - this compound (1.0 eq) - Pd Precursor & Ligand - Base (e.g., NaOtBu, 1.4 eq) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & backfill with Argon) reagents->inert liquids 3. Add Liquids - Anhydrous Solvent (e.g., Toluene) - Amine (1.2 eq) inert->liquids heat 4. Heat Reaction (90-110 °C, monitor by TLC/LC-MS) liquids->heat workup 5. Quench & Extract - Cool to RT - Quench with sat. NH₄Cl - Extract with EtOAc heat->workup purify 6. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.3 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos or BINAP, 2-5 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 - 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the Palladium Precursor, Ligand, and Base to a flame-dried Schlenk tube or reaction vial.

  • Add the this compound.

  • Seal the vessel, remove it from the glovebox (if used), and add the anhydrous, degassed solvent followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction for consumption of the starting material by TLC or LC-MS (typically 2-24 hours).

  • After completion, cool the mixture to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-(substituted-amino)-6-aminonicotinate product.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Examples
EntryAmineProduct StructureTypical Yield
1Morpholine88-96%
2Aniline75-85%
3Benzylamine80-90%
4n-Butylamine82-93%

(Yields are representative and may vary based on the specific amine, ligand, and reaction conditions.)

Conclusion

This compound serves as an outstanding platform for the rapid generation of diverse chemical entities. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination protocols detailed herein are robust, scalable, and adaptable, providing reliable access to novel 5-aryl and 5-amino substituted nicotinates. These methods empower researchers to efficiently synthesize compound libraries for screening in drug discovery and materials science programs, facilitating the development of next-generation therapeutics and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-amino-5-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product. The information provided herein is based on established principles of organic chemistry and field-proven insights.

Introduction: The Synthetic Strategy

The synthesis of this compound is typically approached via a two-step sequence starting from the commercially available 6-aminonicotinic acid. The overall strategy involves:

  • Esterification: Conversion of the carboxylic acid group of 6-aminonicotinic acid to its corresponding ethyl ester, yielding Ethyl 6-aminonicotinate.

  • Regioselective Bromination: Introduction of a bromine atom at the C-5 position of the pyridine ring of Ethyl 6-aminonicotinate.

This guide will address potential challenges in both of these critical steps.

Visualizing the Workflow

Synthesis_Workflow Start 6-Aminonicotinic Acid Step1 Step 1: Esterification Start->Step1 Intermediate Ethyl 6-aminonicotinate Step1->Intermediate Ethanol, Acid Catalyst Step2 Step 2: Bromination Intermediate->Step2 Product This compound Step2->Product Brominating Agent (e.g., NBS)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Esterification of 6-Aminonicotinic Acid

Question 1: My esterification of 6-aminonicotinic acid to Ethyl 6-aminonicotinate is showing low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the esterification of 6-aminonicotinic acid are often attributed to incomplete reaction or challenging workup procedures. Here’s a breakdown of potential issues and solutions:

  • Incomplete Reaction:

    • Insufficient Catalyst: The use of a strong acid catalyst is crucial. Thionyl chloride (SOCl₂) or bubbling dry hydrochloric acid (HCl) gas through ethanol are effective methods.[1][2] If you are using a milder acid catalyst, the reaction may not go to completion.

    • Presence of Water: The esterification reaction is an equilibrium process. Any water present in the reaction mixture will shift the equilibrium back towards the starting materials, reducing the yield. Ensure you are using anhydrous ethanol and that your glassware is thoroughly dried.

    • Reaction Time and Temperature: The reaction typically requires refluxing for several hours to go to completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Workup and Purification Losses:

    • Product Solubility: Ethyl 6-aminonicotinate has some solubility in water. During the aqueous workup (e.g., washing with saturated sodium bicarbonate), excessive washing or large volumes of water can lead to product loss. Use minimal amounts of cold aqueous solutions for washing.

    • Incomplete Extraction: Ensure thorough extraction with a suitable organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x) to maximize the recovery of the product from the aqueous layer.

Experimental Protocol: Fischer Esterification of 6-Aminonicotinic Acid

  • Suspend 6-aminonicotinic acid in anhydrous ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride or bubble dry HCl gas through the solution.

  • Remove the ice bath and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Ethyl 6-aminonicotinate.

Question 2: I am observing side products in my esterification reaction. What are they and how can I avoid them?

Answer:

While the Fischer esterification is generally a clean reaction, side products can arise, particularly if harsh conditions are used.

  • Dimerization/Polymerization: Under very strong acidic conditions and high temperatures for prolonged periods, intermolecular reactions between the amino group of one molecule and the ester of another can occur, leading to amide formation and oligomers. To avoid this, use the minimum necessary amount of catalyst and monitor the reaction to avoid excessively long reaction times.

  • N-Acetylation (if using certain catalysts): If acetic anhydride is used as a catalyst or is present as an impurity, N-acetylation of the amino group can occur. Stick to inorganic acid catalysts like HCl or SOCl₂ for a cleaner reaction.

Part 2: Regioselective Bromination of Ethyl 6-aminonicotinate

Question 3: My bromination of Ethyl 6-aminonicotinate is resulting in a mixture of products, including what appears to be a di-brominated compound. How can I improve the selectivity for the desired mono-brominated product?

Answer:

This is a very common issue. The amino group in the 6-position is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution. This high reactivity can lead to over-bromination. The key to achieving high selectivity for the 5-bromo product lies in controlling the reaction conditions.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a slow, constant, and low concentration of bromine, which helps to minimize over-bromination.[3]

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the brominating agent can lead to the formation of di-brominated byproducts. Start with one equivalent of NBS and monitor the reaction closely.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0°C to room temperature).[3][4] Lower temperatures generally favor the mono-substituted product by slowing down the rate of the second bromination.

  • Solvent: The choice of solvent can influence the reactivity. Aprotic solvents like acetonitrile or dichloromethane are commonly used.

Troubleshooting Decision Tree for Bromination

Bromination_Troubleshooting Start Low Yield of Mono-brominated Product Issue1 Presence of Di-brominated Product? Start->Issue1 Issue2 Unreacted Starting Material? Start->Issue2 Solution1a Decrease amount of Brominating Agent (e.g., NBS to 1.0 eq) Issue1->Solution1a Yes Solution1b Lower Reaction Temperature (e.g., 0°C) Issue1->Solution1b Yes Solution1c Use a milder brominating agent (NBS instead of Br2) Issue1->Solution1c Yes Solution2a Slightly increase amount of Brominating Agent (e.g., to 1.1 eq) Issue2->Solution2a Yes Solution2b Increase Reaction Time Issue2->Solution2b Yes Solution2c Slightly increase Temperature Issue2->Solution2c Yes

Caption: Decision tree for troubleshooting the bromination of Ethyl 6-aminonicotinate.

Question 4: I am struggling with the purification of this compound from the reaction mixture. What are the recommended methods?

Answer:

Purification can be challenging due to the similar polarities of the starting material, the desired product, and potential byproducts.

  • Column Chromatography: This is often the most effective method for separating the mono-brominated product from unreacted starting material and di-brominated byproducts.[3] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.[3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required. The appropriate solvent system should be determined experimentally on a small scale.

Data Summary: Reaction Conditions for Bromination

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled release of bromine, minimizing over-bromination.
Equivalents of NBS 1.0 - 1.1 equivalentsPrecise control to favor mono-bromination.
Temperature 0°C to Room TemperatureLower temperatures increase selectivity for the mono-brominated product.
Solvent Anhydrous Acetonitrile or DichloromethaneAprotic solvents that do not interfere with the reaction.
Monitoring Thin Layer Chromatography (TLC)Essential for tracking the consumption of starting material and the formation of products.

Frequently Asked Questions (FAQs)

Q1: Why is the bromine introduced at the 5-position?

The regioselectivity of the bromination is governed by the directing effects of the substituents on the pyridine ring. The amino group at the 6-position is a strong activating, ortho-, para-director. In the case of a pyridine ring, this directs electrophilic substitution to the 3- and 5-positions. The 5-position is sterically less hindered and electronically favored, leading to the preferential formation of the 5-bromo isomer.

Q2: Can I use other brominating agents besides NBS or Br₂?

Other brominating agents can be used, but they may offer different levels of reactivity and selectivity. For example, using 1-butylpyridinium bromide with hydrogen peroxide as an oxidant has been reported for the regioselective bromination of 2-aminopyridines at the 5-position.[5] However, NBS is a widely used, reliable, and relatively safe reagent for this transformation.

Q3: How can I confirm the structure of my final product?

Standard analytical techniques should be used to confirm the structure and purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the structure, including the position of the bromine atom on the pyridine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: This will show the characteristic functional groups present in the molecule (e.g., N-H stretches, C=O stretch of the ester).

References

Technical Support Center: Purification of Crude Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 6-amino-5-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key building block in high purity. The following question-and-answer format directly addresses common challenges encountered during its purification.

Section 1: Understanding Your Crude Material: Common Impurities

A successful purification strategy begins with understanding the potential impurities in your crude this compound. The impurity profile can vary depending on the synthetic route, but typically includes:

  • Starting Materials: Unreacted ethyl 6-aminonicotinate.

  • Over-brominated Species: Dibrominated or other polybrominated nicotinates.

  • Positional Isomers: Bromination at other positions on the pyridine ring.

  • Hydrolyzed Product: 6-amino-5-bromonicotinic acid, resulting from the hydrolysis of the ethyl ester.

  • Reagents: Residual brominating agents (e.g., N-bromosuccinimide) and their byproducts (e.g., succinimide).

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and devise an appropriate purification strategy.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds. However, achieving good crystal formation with this compound can be challenging.

Q1: My compound "oils out" during cooling and won't crystallize. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is common when the compound's melting point is low, the cooling rate is too fast, or significant impurities are present.

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount of the hot solvent to decrease the solution's saturation.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, undisturbed. You can insulate the flask to further slow the cooling rate. Once at room temperature, you can proceed to cooler temperatures (ice bath or refrigerator).

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Modification: The choice of solvent is critical. If oiling persists, you may need to change your solvent or use a mixed-solvent system.

Q2: Which solvent system is best for the recrystallization of this compound?

A2: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, which is a moderately polar molecule, a range of solvents can be explored. A mixed-solvent system often provides the best results.

Solvent SystemRationale & Procedure
Ethanol/Water Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.
Ethyl Acetate/Hexane Dissolve the crude material in a minimal amount of hot ethyl acetate. Add hexane dropwise until persistent cloudiness is observed. Add a small amount of ethyl acetate to redissolve the precipitate and then cool slowly.
Isopropanol Isopropanol can be a good single-solvent choice. Dissolve the compound in hot isopropanol to form a saturated solution and allow it to cool.
Petroleum Ether While less common for this specific compound, a patent for related aminobromopyridines suggests recrystallization from petroleum ether, which could be effective for less polar impurities.[1]

Pro-Tip: Perform small-scale solvent screening in test tubes to quickly identify a promising solvent or solvent pair before committing your entire batch.

Section 3: Column Chromatography Troubleshooting

When recrystallization is ineffective, or very high purity is required, column chromatography is the method of choice.

Q3: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What can I do?

A3: Streaking is often a sign of interactions between the polar amine group on your compound and the acidic silanol groups on the silica gel. This can be mitigated by modifying the mobile phase.

Troubleshooting Steps:

  • Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) TEA is added to the mobile phase (e.g., ethyl acetate/hexane).

    • Ammonia: For more polar solvent systems, a solution of 7N ammonia in methanol can be used as a component of the mobile phase.

  • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography with a mobile phase of water and acetonitrile or methanol may provide better separation.

Q4: What is a good starting mobile phase for the column chromatography of this compound on silica gel?

A4: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

Suggested Starting Conditions:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of 10% to 50% ethyl acetate in hexane. The optimal ratio should be determined by TLC analysis first.

  • Additive: 0.5% triethylamine in the mobile phase to improve peak shape.

Workflow for Developing a Column Chromatography Method:

G cluster_0 Method Development TLC Run TLC with different Ethyl Acetate/Hexane ratios Spot_Shape Assess spot shape and Rf TLC->Spot_Shape Add_TEA Add 0.5% TEA to mobile phase Spot_Shape->Add_TEA If streaking Optimal_Rf Select solvent system with product Rf of 0.2-0.4 Spot_Shape->Optimal_Rf If good spots Re_TLC Re-run TLC Add_TEA->Re_TLC Re_TLC->Optimal_Rf Column Perform column chromatography Optimal_Rf->Column

Caption: Workflow for developing a column chromatography method.

Section 4: Alternative and Confirmatory Techniques

Q5: I've tried recrystallization and column chromatography, but I'm still struggling with a persistent impurity. What else can I try?

A5: If standard methods fail, you may need to consider more advanced or alternative techniques.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column can offer superior resolution. A mobile phase of acetonitrile and water with a small amount of formic acid or trifluoroacetic acid is a common starting point for aminopyridine derivatives.[2][3]

  • Acid-Base Extraction: If your main impurity is the hydrolyzed carboxylic acid, you can perform an acid-base extraction. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer, while your desired ethyl ester remains in the organic layer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable technique for purifying polar compounds that are not well-retained in reversed-phase chromatography.[4][5] It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[4][5]

Decision Tree for Purification Strategy:

G cluster_0 Purification Strategy Crude Crude this compound TLC_Analysis TLC/LC-MS Analysis Crude->TLC_Analysis Recrystallization Attempt Recrystallization TLC_Analysis->Recrystallization If solid with few impurities Column_Chrom Column Chromatography TLC_Analysis->Column_Chrom If complex mixture or oily Purity_Check Check Purity (NMR, HPLC) Recrystallization->Purity_Check Column_Chrom->Purity_Check Prep_HPLC Preparative HPLC Prep_HPLC->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Impure Still Impure Purity_Check->Impure Purity < 98% Impure->Prep_HPLC

Caption: Decision tree for selecting a purification strategy.

Section 5: References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from --INVALID-LINK--

  • Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, August 13). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Byproducts in Reactions of Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-amino-5-bromonicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in synthetic chemistry. We will move beyond standard protocols to address the most common and frustrating issues encountered during its derivatization: the formation of unwanted byproducts. This document provides in-depth, cause-and-effect troubleshooting, validated protocols, and mechanistic insights to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

This compound is a key intermediate in the synthesis of complex molecules, prized for its dual functionality: a nucleophilic amino group and a bromine atom positioned for cross-coupling reactions. However, this very functionality can lead to a range of predictable, yet often difficult-to-control, side reactions. This guide focuses primarily on the two most common applications: Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of the 5-bromo position with a variety of boronic acids and esters.[1] While powerful, the reaction is sensitive to several competing pathways that generate significant impurities.

Frequently Asked Questions & Troubleshooting

Q1: My primary byproduct has the same mass as my starting material but without the bromine. What is this, and how do I prevent it?

A: You are observing hydrodehalogenation (or debromination), which results in the formation of Ethyl 6-aminonicotinate. This is one of the most common byproducts in Suzuki couplings involving heteroaryl halides.[2][3]

  • Causality & Mechanism: This side reaction can occur through two primary mechanisms:

    • Protodeboronation of the Boronic Acid: The boronic acid coupling partner can react with trace water or other proton sources under basic conditions to be converted into an arene (Ar-H instead of Ar-B(OH)₂).[4] The resulting palladium intermediates can then facilitate the reduction of your starting material.

    • Direct Reduction: The palladium catalyst itself, particularly if it aggregates or if certain intermediates are formed, can catalyze the direct reduction of the C-Br bond, using solvent, base, or other reagents as the hydride source.[2][5]

  • Troubleshooting & Mitigation Protocol:

    • Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or MIDA boronate.[6] These are significantly less susceptible to protodeboronation.

    • Rigorous Anhydrous Conditions: Ensure your solvent is anhydrous and degassed thoroughly. Sparging with argon or nitrogen for 20-30 minutes before adding the catalyst is critical.[6] Use freshly opened, anhydrous base.

    • Base Selection: While strong bases are often used, consider a milder base like K₃PO₄ or K₂CO₃, which can sometimes reduce the rate of competing side reactions.[4]

    • Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid derivative can help ensure the desired cross-coupling outcompetes the side reactions.[6]

Q2: I am seeing a high-molecular-weight impurity that corresponds to a dimer of my boronic acid partner. What is this homocoupling, and how can I stop it?

A: This byproduct is the result of boronic acid homocoupling (or self-coupling), forming a symmetrical biaryl (Ar-Ar).[7]

  • Causality & Mechanism: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst in a competing catalytic cycle, or by certain palladium(II) precatalysts under specific conditions.[7] It can also occur if the transmetalation step of the main cycle is slow relative to the rate of self-coupling.

  • Troubleshooting & Mitigation Protocol:

    • Inert Atmosphere: This is the most critical factor. Ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen) from start to finish to minimize oxygen exposure.

    • Catalyst Choice: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates the active Pd(0) species.

    • Temperature Control: Running the reaction at the lowest effective temperature can sometimes disfavor the homocoupling pathway.

Visualizing the Suzuki Cycle & Common Side Reactions

Suzuki_Byproducts Fig 1: Suzuki Cycle and Competing Byproduct Pathways cluster_main Desired Suzuki-Miyaura Cycle cluster_side Side Reactions Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII R¹-X OA Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII->PdII_R1R2 R²-B(OR)₂ Dehalogenation Hydrodehalogenation (R¹-H) PdII->Dehalogenation H⁺ source TM Transmetalation (R²-B(OR)₂ + Base) Product R¹-R² (Product) PdII_R1R2->Product RE Reductive Elimination Product->Pd0 Catalyst Regeneration Homocoupling Homocoupling (R²-R²) Boronic_Acid R²-B(OR)₂ Boronic_Acid->Homocoupling O₂, Pd(II)

Caption: Fig 1: Suzuki Cycle and Competing Byproduct Pathways.

Data Summary: Suzuki Coupling Byproducts
Byproduct NameCommon Cause(s)Key Mitigation Strategies
Hydrodehalogenation Moisture, protic impurities; non-optimal base; catalyst decomposition.Use boronic esters; ensure rigorous anhydrous/inert conditions; screen bases.
Homocoupling Oxygen contamination; slow transmetalation step.Maintain a strict inert atmosphere; use fresh, active catalyst.
Ester Hydrolysis Strong base (e.g., NaOH, KOtBu); high temperature; long reaction time.Use milder base (K₂CO₃, CsF); reduce temperature/time; protect the ester if necessary.
Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the 5-bromo position with a primary or secondary amine.[8] The electron-deficient nature of the pyridine ring and the presence of the 6-amino group present unique challenges.[9]

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig reaction is sluggish and gives a high yield of the de-brominated starting material. What is happening?

A: You are again observing hydrodehalogenation , which is also a known side reaction in Buchwald-Hartwig aminations.[8] The sluggish reaction points towards catalyst inhibition or non-optimal conditions.

  • Causality & Mechanism:

    • Catalyst Inhibition: The nitrogen atom of the pyridine ring in your substrate can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[9] This slows down the desired catalytic cycle, allowing side reactions to dominate.

    • Competing β-Hydride Elimination: In an unproductive side reaction, an amide intermediate can undergo beta-hydride elimination, which ultimately leads to the formation of the hydrodehalogenated arene and an imine.[8]

  • Troubleshooting & Mitigation Protocol:

    • Ligand Selection: This is the most critical parameter. Use bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald-type biaryl phosphine ligands) that promote the final reductive elimination step over competing pathways.[9] These ligands also help prevent pyridine coordination from completely shutting down the catalyst.

    • Base and Solvent Choice: The combination of base and solvent is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[10] Solvents like toluene or dioxane are often preferred. A systematic screen of base/solvent/ligand is often necessary.

    • Temperature Optimization: While these reactions often require heat, excessively high temperatures can sometimes promote catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

Q2: My reaction is not going to completion, and I'm left with a lot of starting material, even after extended time and heating. Why?

A: This is likely a classic case of catalyst deactivation or inhibition , as mentioned above.

  • Causality & Mechanism: Besides substrate inhibition, the catalyst can be poisoned by impurities in the starting materials or reagents (e.g., water, oxygen). The chosen ligand may also not be robust enough for the specific substrate combination, leading to catalyst decomposition over time.

  • Troubleshooting & Mitigation Protocol:

    • Reagent Purity: Use high-purity this compound, amine, and palladium source. Ensure the amine is not a salt (e.g., HCl salt) unless accounted for with extra base.

    • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial inhibition and drive the reaction to completion.

    • Ligand Screening: This is paramount. The "best" ligand is highly dependent on the specific amine being coupled.[10] What works for a primary aniline may not work for a secondary aliphatic amine.

Visualizing the Buchwald-Hartwig Cycle & Side Reactions

Buchwald_Hartwig_Byproducts Fig 2: Buchwald-Hartwig Cycle and Common Failure Modes cluster_main Desired Buchwald-Hartwig Cycle cluster_side Side Reactions Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-Br Pd0->PdII Ar-Br Inhibition Catalyst Inhibition (Pyridine-Pd) Pd0->Inhibition Pyridine N: Coordination OA Oxidative Addition (Ar-Br) Amide_Formation Amide Formation (-HBr) PdII->Amide_Formation PdII->Inhibition Pyridine N: Coordination Amine_Coord Amine Coordination (R₂NH) Pd_Amide Ar-Pd(II)L_n-NR₂ Amide_Formation->Pd_Amide Product Ar-NR₂ (Product) Pd_Amide->Product Dehalogenation Hydrodehalogenation (Ar-H) Pd_Amide->Dehalogenation β-Hydride Elimination RE Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Fig 2: Buchwald-Hartwig Cycle and Common Failure Modes.

Section 3: General Troubleshooting Workflow & Protocols
Universal Byproduct: Ester Hydrolysis

In almost any reaction run under basic conditions, the ethyl ester of your substrate is susceptible to hydrolysis (saponification), yielding 6-amino-5-bromo-nicotinic acid or its coupled equivalent.[11][12]

  • Identification: The byproduct will be significantly more polar on TLC and will likely be insoluble in common organic extraction solvents (like EtOAc or DCM) but soluble in aqueous base. LC-MS will show a mass loss of 28 Da (loss of C₂H₄).

  • Mitigation:

    • Use Milder Bases: If the reaction allows, switch from strong bases like NaOtBu or NaOH to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.

    • Lower Temperature: Perform the reaction at the lowest possible temperature that still affords a reasonable reaction rate.

    • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent over-exposure to basic conditions.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Fig 3: General Troubleshooting Workflow Start Reaction Problem Observed (Low Yield / Impure Product) Identify_Byproduct Identify Major Byproduct (LC-MS, NMR) Start->Identify_Byproduct Is_Dehalogenated Is it Dehalogenated Starting Material? Identify_Byproduct->Is_Dehalogenated Is_Homocoupled Is it Homocoupled Boronic Acid? Is_Dehalogenated->Is_Homocoupled No Fix_Dehalogenation Action: 1. Check Solvent/Reagents for H₂O 2. Degas Thoroughly 3. Switch to Boronic Ester (Suzuki) 4. Screen Ligands (Buchwald) Is_Dehalogenated->Fix_Dehalogenation Yes Is_Hydrolyzed Is it the Hydrolyzed Carboxylic Acid? Is_Homocoupled->Is_Hydrolyzed No Fix_Homocoupling Action: 1. Ensure Strict Inert Atmosphere (No O₂) 2. Check Catalyst Quality Is_Homocoupled->Fix_Homocoupling Yes Other Other Issue (e.g., Catalyst Death) Is_Hydrolyzed->Other No Fix_Hydrolysis Action: 1. Use Milder Base 2. Lower Reaction Temperature 3. Reduce Reaction Time Is_Hydrolyzed->Fix_Hydrolysis Yes Fix_Other Action: 1. Check Reagent Purity 2. Increase Catalyst Loading 3. Screen Ligands/Solvents Other->Fix_Other End Re-run Optimized Reaction Fix_Dehalogenation->End Fix_Homocoupling->End Fix_Hydrolysis->End Fix_Other->End

Caption: Fig 3: General Troubleshooting Workflow.

Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize hydrodehalogenation and homocoupling.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic pinacol ester (1.2 eq), and K₃PO₄ (2.5 eq, finely powdered and dried).

  • Inert Atmosphere: Seal the vial with a septum cap, and cycle between vacuum and argon (or nitrogen) three times to inert the atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) via syringe to achieve a concentration of ~0.1 M with respect to the starting material.

  • Catalyst Addition: In a separate vial under argon, prepare a stock solution of the palladium catalyst and ligand if necessary. Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) to the reaction vial via syringe.

  • Degassing: Sparge the resulting mixture with a gentle stream of argon for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is designed to minimize hydrodehalogenation and overcome catalyst inhibition.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the flask and inert the atmosphere by cycling between vacuum and argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the bulky phosphine ligand (e.g., a Josiphos or Buchwald ligand, 4.4 mol%), and this compound (1.0 eq).

  • Solvent & Amine Addition: Add anhydrous, degassed toluene via syringe (~0.1 M), followed by the amine coupling partner (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir until completion as monitored by LC-MS.

  • Work-up: Cool the reaction to room temperature, carefully quench by pouring over a saturated aqueous solution of NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

References

Stability and degradation of Ethyl 6-amino-5-bromonicotinate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-amino-5-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for issues related to the stability and degradation of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and provide robust, field-tested protocols.

Frequently Asked Questions (FAQs): Stability and Degradation Fundamentals

Question 1: What is the primary degradation pathway for this compound in an acidic aqueous solution?

The primary degradation pathway for this compound under acidic conditions is acid-catalyzed hydrolysis of the ethyl ester functional group .[1][2] This reaction is essentially the reverse of Fischer esterification.[2][3] In the presence of an acid catalyst (like HCl or H₂SO₄) and water, the ester is cleaved to yield its corresponding carboxylic acid and alcohol.

The expected degradation products are:

  • 6-amino-5-bromonicotinic acid [4][5]

  • Ethanol [1]

The reaction is an equilibrium process. To drive the reaction toward completion (i.e., full degradation), an excess of water is typically used, which is inherent when using dilute aqueous acids.[1][3]

Question 2: Can you explain the chemical mechanism of this acid-catalyzed hydrolysis?

Certainly. The mechanism is a well-established process in organic chemistry and proceeds through several key steps.[1][6]

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺) from the acid. This step makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group. This converts the ethoxy group into a good leaving group (ethanol).

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and eliminating a molecule of ethanol.

  • Deprotonation: A water molecule removes the proton from the newly formed carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the final product, 6-amino-5-bromonicotinic acid.

Below is a diagram illustrating this pathway.

G cluster_0 Acid-Catalyzed Hydrolysis Pathway A This compound B Protonated Ester (Enhanced Electrophilicity) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O (Nucleophilic Attack) D Protonated Intermediate C->D Proton Transfer E 6-amino-5-bromonicotinic acid + Ethanol D->E - H₃O⁺ - Ethanol

Caption: Predicted degradation pathway via acid-catalyzed hydrolysis.

Question 3: How does the aminopyridine ring affect the stability of the molecule in acid?

The aminopyridine moiety plays a significant role. The amino group (-NH₂) on the pyridine ring is basic and will be protonated in acidic conditions to form an ammonium salt (-NH₃⁺). This has two main consequences:

  • Increased Solubility: The protonated form is ionic, which generally increases the solubility of the molecule in aqueous acidic solutions.

  • Electronic Effects: The protonated amino group is strongly electron-withdrawing. This can influence the reactivity of the rest of the molecule, though the primary site of acid-catalyzed degradation remains the ester group, which is more susceptible to hydrolysis. The pyridine ring itself is generally stable under these conditions. Studies on related compounds like 4-aminopyridine have shown excellent chemical stability.[7][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the analysis of this compound stability.

Issue 1: My HPLC chromatogram shows a new, earlier-eluting peak after incubating my sample in acid. Is this the degradant?

Probable Cause: Yes, this is highly likely. In reversed-phase HPLC, which is commonly used for this type of analysis, polar compounds elute earlier than non-polar compounds. The degradation product, 6-amino-5-bromonicotinic acid, is more polar than the parent ester, this compound.

  • Causality: The replacement of the ethyl ester group (-COOCH₂CH₃) with a carboxylic acid group (-COOH) increases the molecule's overall polarity. The carboxylic acid group can interact more strongly with the polar mobile phase, leading to a shorter retention time on a non-polar stationary phase (like a C18 column).

Troubleshooting Steps:

  • Confirm Identity: If you have a reference standard for 6-amino-5-bromonicotinic acid, spike your degraded sample with it. The peak area of the suspected degradant should increase without the appearance of a new peak.

  • LC-MS Analysis: For definitive identification, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the eluting peak. The expected monoisotopic mass for the protonated [M+H]⁺ ion of 6-amino-5-bromonicotinic acid (C₆H₅BrN₂O₂) is approximately 216.96 Da.

Issue 2: I'm seeing significant peak tailing for both the parent compound and the degradant peak.

Probable Cause: Peak tailing for amine-containing compounds is often caused by secondary interactions with the silica backbone of the HPLC column.

  • Causality: Residual, acidic silanol groups (Si-OH) on the surface of the silica packing material can interact ionically with the basic amino group on your analyte. This strong interaction can delay the elution of a portion of the analyte molecules, resulting in a tailed peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is low (e.g., 2.5-3.5) by adding an acid like trifluoroacetic acid (TFA) or formic acid. At this pH, the silanol groups are protonated and less likely to interact with the protonated amine of your analyte.

  • Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or otherwise "base-deactivated." These columns have a much lower concentration of active silanol sites.

  • Reduce Sample Overload: Injecting too much sample can saturate the column and lead to peak tailing. Try reducing the injection volume or sample concentration.[9]

Issue 3: My retention times are drifting from one injection to the next.

Probable Cause: Retention time instability is a common HPLC issue that can stem from several sources, including the mobile phase, the column, or the pump.[10][11]

  • Causality: Inconsistent mobile phase composition, temperature fluctuations, or poor column equilibration can all lead to shifting retention times.

Troubleshooting Steps:

Potential Cause Solution
Inadequate Column Equilibration Before starting your analytical run, ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes.[11]
Mobile Phase Composition Change If using a mixture of solvents, ensure they are well-mixed. If preparing online, check that the pump is mixing the proportions correctly. Degas the mobile phase to prevent air bubbles.[12]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in lab temperature can affect retention times.[10]
Pump or Seal Leaks Inspect the HPLC system for any visible leaks, especially around pump heads and fittings. Leaks can cause pressure fluctuations and inconsistent flow rates.[12]

Protocols and Methodologies

This section provides a standardized workflow for conducting a forced degradation study.

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To intentionally degrade this compound under acidic conditions to identify degradation products and assess the stability-indicating nature of an analytical method. This type of study is a cornerstone of pharmaceutical development.[13][14]

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Pipette a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 M HCl.

    • Prepare a parallel sample using 1 M HCl for more aggressive degradation.

  • Control Sample (Time Zero):

    • Pipette the same volume of stock solution into a separate flask.

    • Add an equal volume of HPLC-grade water (instead of acid).

    • Immediately neutralize a portion of this sample with NaOH to the approximate pH of the mobile phase and dilute to the target analytical concentration. This is your t=0 sample.

  • Incubation:

    • Place the stress samples in a controlled environment, such as a water bath set to 60°C. The conditions should be severe enough to cause some degradation (aim for 5-20% degradation) but not complete degradation.[15]

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress sample.

    • Immediately neutralize the aliquot with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample to the target analytical concentration with the mobile phase.

  • HPLC Analysis:

    • Analyze the time-zero control and all stressed samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent peak from any degradant peaks.[16]

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the peak purity of the parent peak in the stressed samples using a PDA detector to ensure no co-eluting peaks are present.

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (1 mg/mL) stress Prepare Stress Samples (e.g., 0.1 M HCl, 60°C) prep->stress control Prepare Control Sample (t=0) prep->control incubate Incubate Samples stress->incubate analyze Analyze via HPLC control->analyze sample Sample at Time Points (e.g., 2, 4, 8h) incubate->sample neutralize Neutralize Aliquots (Stop Reaction) sample->neutralize neutralize->analyze evaluate Evaluate Data (% Degradation, Peak Purity) analyze->evaluate

Caption: A typical experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing cross-coupling reactions involving Ethyl 6-amino-5-bromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of C-C and C-N bond formation with this versatile building block. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and challenges encountered when working with this compound in palladium-catalyzed cross-coupling reactions.

Q1: I am seeing very low conversion of my this compound starting material. What are the first things I should check?

A1: Low conversion in cross-coupling reactions can often be attributed to a few critical factors. A systematic check of your reagents and setup is the best starting point:

  • Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction.[1]

  • Reagent and Solvent Quality: Use fresh, high-purity reagents. Phosphine ligands are susceptible to oxidation, and solvents should be anhydrous and degassed, as oxygen can deactivate the catalyst.[1]

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligands have been stored correctly under an inert atmosphere. Palladium(II) precatalysts like Pd(OAc)₂ can degrade over time.[1]

  • Base Purity and Strength: The base is crucial for the catalytic cycle.[2][3][4] Ensure it is of high purity and appropriate for the specific coupling reaction. For instance, Suzuki-Miyaura reactions often employ carbonates or phosphates, while Buchwald-Hartwig aminations may require stronger bases like alkoxides.[5][6]

Q2: My reaction is messy, with multiple side products. What are the likely culprits?

A2: The formation of multiple side products often points to issues with reaction selectivity or degradation of starting materials or products. Common side reactions include:

  • Homocoupling: This is particularly common in Suzuki reactions where two boronic acid molecules couple together.[7] This can be exacerbated by the presence of oxygen.[7]

  • Protodeboronation (Suzuki): The boronic acid can be replaced by a hydrogen atom, a common issue with electron-deficient boronic acids.[1]

  • Hydrodehalogenation (Buchwald-Hartwig): The bromo group on your starting material is replaced by a hydrogen atom.[5][8]

  • Beta-Hydride Elimination: This can be a competing pathway to reductive elimination, especially with certain substrates.[5][9]

To minimize these, consider optimizing the ligand, base, and temperature.

Q3: The amino group on my this compound seems to be interfering with the reaction. How can I address this?

A3: The primary amine on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst. While many modern catalyst systems can tolerate primary amines, in some cases, protection of the amino group may be necessary.[10] However, before resorting to protection/deprotection steps, it is often preferable to screen different ligands and reaction conditions, as many protocols for coupling with aminopyridines exist.[10][11]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, its success with this compound can be influenced by several factors.

Common Problem: Low Yield

A low yield of the desired coupled product is the most frequent issue. The following troubleshooting workflow can help identify and resolve the root cause.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling reagent_check Check Reagent Quality (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) start->reagent_check inert_check Verify Inert Atmosphere (Proper Degassing and Purging) start->inert_check conditions_check Review Reaction Conditions (Temperature, Time, Concentration) start->conditions_check optimization Systematic Optimization reagent_check->optimization inert_check->optimization conditions_check->optimization ligand_screen Screen Ligands (e.g., PPh3, Buchwald Ligands) optimization->ligand_screen base_screen Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) optimization->base_screen solvent_screen Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O, DMF) optimization->solvent_screen success Improved Yield ligand_screen->success base_screen->success solvent_screen->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Detailed Optimization Strategies
ParameterRecommendation & Rationale
Palladium Catalyst Pd(PPh₃)₄ is a common starting point. For more challenging couplings, consider pre-catalysts like PdCl₂(dppf) or Pd₂(dba)₃ with a suitable ligand.[12]
Ligand The choice of ligand is critical. While PPh₃ may suffice, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can improve reaction rates and yields, especially with less reactive coupling partners.[13] The ligand-to-palladium ratio is typically between 1:1 and 4:1.[1]
Base The base activates the boronic acid for transmetalation.[2] A range of bases should be screened, from milder carbonates (Na₂CO₃, K₂CO₃) to stronger phosphates (K₃PO₄) or fluorides (CsF, KF).[6] The choice can also influence side reactions like protodeboronation.[1]
Solvent A mixture of an organic solvent and water is common, such as 1,4-dioxane/water or toluene/water.[1] The solvent system must solubilize all components and stabilize the catalytic species.[1]
Temperature Typically, reactions are heated between 80-120 °C.[12] Lowering the temperature may reduce side reactions, while higher temperatures can improve the rate of slow reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (2–3 equiv).[12]

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (1–5 mol%) and ligand (if separate) under the inert atmosphere.[12]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir for the required time (2–24 hours).[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[5] When coupling amines with this compound, specific challenges may arise.

Common Problem: Incomplete Reaction or Side Products

The presence of the pyridine nitrogen and the primary amino group can complicate this reaction. The following decision tree can guide your optimization efforts.

Buchwald_Troubleshooting start Poor Outcome in Buchwald-Hartwig Amination catalyst_choice Is the Catalyst System Optimal? start->catalyst_choice base_choice Is the Base Appropriate? start->base_choice side_reactions Are Side Reactions Prevalent? start->side_reactions ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., BrettPhos, RuPhos) catalyst_choice->ligand_screen precatalyst Use a Pre-catalyst for reliable Pd(0) formation catalyst_choice->precatalyst base_screen Screen Bases (NaOtBu, LHMDS, K3PO4) base_choice->base_screen temp_adjust Adjust Temperature side_reactions->temp_adjust success Successful C-N Coupling ligand_screen->success precatalyst->success base_screen->success temp_adjust->success

Caption: Decision tree for optimizing Buchwald-Hartwig amination.

Detailed Optimization Strategies
ParameterRecommendation & Rationale
Palladium Pre-catalyst & Ligand The choice of ligand is crucial and substrate-dependent.[8] For electron-deficient heteroaryl halides like this compound, and for coupling with primary or secondary amines, bulky, electron-rich phosphine ligands are often required.[8][11] Consider using commercially available pre-catalysts where the ligand is already coordinated to the palladium, as this can lead to more reliable formation of the active catalytic species.[14] Ligands such as RuPhos and BrettPhos have shown success with unprotected 3-halo-2-aminopyridines.[11]
Base A strong, non-nucleophilic base is typically required to deprotonate the amine.[8] Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates (the ester group in this case), weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be screened, though this may require a more active catalyst system.[8] Lithium bis(trimethylsilyl)amide (LiHMDS) has also been used successfully with aminopyridine substrates.[11]
Solvent Aprotic solvents such as toluene, 1,4-dioxane, or THF are commonly used.[15][16] The choice of solvent can impact the solubility of the base and the stability of the catalytic species.
Temperature Reaction temperatures typically range from 80-110 °C. Lowering the temperature may help to suppress side reactions like hydrodehalogenation.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (1–5 mol%) and the base (1.5–2.0 equiv) to a dry reaction vessel.

  • Add this compound (1.0 equiv) and the amine coupling partner (1.1–1.5 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring for the specified time (typically 4–24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction (e.g., with aqueous NH₄Cl if a strong base was used).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Alternative Coupling Strategies: Sonogashira Coupling

For the introduction of an alkynyl group at the 5-position, the Sonogashira coupling is the reaction of choice.[17][18] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[17][18]

Key Considerations for Sonogashira Coupling
  • Catalyst System: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) is standard.[18][19]

  • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent.[19]

  • Solvent: THF is a common solvent for this reaction.[19]

  • Inert Atmosphere: As with other palladium-catalyzed reactions, exclusion of oxygen is critical to prevent homocoupling of the alkyne (Glaser coupling).

Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (3 mol%).[19]

  • After degassing the reaction mixture again, add the terminal alkyne (1.1 equiv) dropwise.[19]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography.

References

Side reactions of the bromine atom in Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 6-amino-5-bromonicotinate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic and steric environment of this molecule—an electron-rich aminopyridine core substituted with both an activating amino group and a reactive bromine atom—makes it highly valuable, but also susceptible to specific side reactions. This guide provides in-depth, field-tested insights into troubleshooting common issues related to the reactivity of the C5-bromine atom, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions.

Question 1: My Suzuki-Miyaura coupling reaction is yielding significant amounts of the debrominated product (Ethyl 6-aminonicotinate). What is causing this hydrodehalogenation, and how can I prevent it?

Answer:

Hydrodehalogenation, or debromination, is a prevalent side reaction in palladium-catalyzed couplings of electron-rich heteroaryl halides.[1][2][3] The mechanism can be complex, but it often involves the formation of a palladium-hydride species which then participates in the catalytic cycle, leading to the replacement of the bromine atom with hydrogen.

Root Causes & Mitigation Strategies:

  • Hydride Source: The hydride can originate from various sources in your reaction mixture.

    • Solvents: Alcohols or even trace water can act as hydride donors.[2] Ensure all solvents are anhydrous and of high purity.

    • Reagents: The boronic acid or amine bases can sometimes be sources of hydride. Using boronic esters (e.g., pinacol esters) can be beneficial as they are generally more stable.[4]

    • Base: Certain bases or their degradation products can contribute to this side reaction.

  • Catalyst System: The choice of ligand and palladium precursor is critical.

    • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can promote the desired reductive elimination over competing side reactions.

    • Palladium Source: Ensure the Pd(0) catalyst is active and not decomposing. The formation of palladium black is a visual indicator of catalyst death, which can sometimes favor side reactions.[3][5]

  • Reaction Conditions:

    • Temperature: Elevated temperatures can increase the rate of dehalogenation. Attempt the reaction at the lowest possible temperature that still allows for efficient coupling (e.g., 80°C).

    • Inert Atmosphere: Oxygen can degrade the catalyst and promote side reactions.[1][4] It is crucial to thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

Workflow for Minimizing Debromination in Suzuki Coupling

start High Debromination Observed check_reagents Check Reagent Purity & Dryness (Solvents, Base, Boronic Acid) start->check_reagents switch_boron Switch to Boronic Ester (e.g., pinacol ester) check_reagents->switch_boron If boronic acid is suspect optimize_catalyst Optimize Catalyst System (Use bulky, electron-rich ligand) check_reagents->optimize_catalyst If reagents are pure switch_boron->optimize_catalyst optimize_conditions Adjust Reaction Conditions optimize_catalyst->optimize_conditions lower_temp Lower Temperature (e.g., to 80°C) optimize_conditions->lower_temp degas Ensure Rigorous Degassing optimize_conditions->degas success Successful Coupling lower_temp->success degas->success

Caption: Troubleshooting workflow for debromination.

Question 2: In my Sonogashira coupling, I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I favor the cross-coupling product?

Answer:

The homocoupling of terminal alkynes to form a butadiyne derivative is a classic side reaction in Sonogashira couplings.[5][6] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.

Root Causes & Mitigation Strategies:

  • Oxygen Contamination: This is the most common culprit. Oxygen facilitates the oxidation of Cu(I) to Cu(II), which is a key step in the Glaser coupling pathway.

    • Solution: Rigorous degassing of all solvents, reagents, and the reaction headspace is non-negotiable. Use techniques like freeze-pump-thaw cycles for solvents or sparging with argon for at least 30 minutes.[5]

  • High Copper Concentration: An excess of the copper(I) co-catalyst can accelerate the rate of homocoupling.

    • Solution: Reduce the loading of the copper source (typically CuI) to the minimum effective amount (e.g., 1-5 mol%). In some cases, a "copper-free" Sonogashira protocol may be employed, although this often requires specialized ligands.

  • Slow Addition: A high instantaneous concentration of the alkyne can favor homocoupling.

    • Solution: Add the terminal alkyne slowly to the reaction mixture via a syringe pump over an extended period. This keeps its concentration low relative to the aryl bromide.

Comparative Table: Sonogashira Condition Optimization
ParameterStandard ConditionsOptimized for Suppression of HomocouplingRationale
Atmosphere Inert Gas (N₂)Rigorously Degassed, Positive Argon PressureOxygen is a key promoter of Glaser (homo) coupling.[5]
Cu(I) Loading 5-10 mol%1-2.5 mol%High copper concentration accelerates homocoupling.[5]
Alkyne Addition All at onceSlow addition via syringe pumpMaintains a low concentration of the alkyne, favoring cross-coupling.
Base TriethylamineDegassed Triethylamine or Hunig's baseThe amine base is crucial for both cycles, but must be oxygen-free.[7]
Question 3: My Buchwald-Hartwig amination reaction is sluggish and gives low yields. The mixture turns black. What's happening?

Answer:

A sluggish reaction and the formation of palladium black are classic signs of catalyst inhibition and/or decomposition.[3] The starting material, this compound, contains two Lewis basic nitrogen atoms (the pyridine ring nitrogen and the C6-amino group) that can coordinate to the palladium center and inhibit its catalytic activity.[1]

Root Causes & Mitigation Strategies:

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms compete with the phosphine ligand for coordination sites on the palladium, disrupting the catalytic cycle.

    • Solution: Use sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[8] These ligands bind strongly to the palladium center, preventing inhibition by the substrate's nitrogen atoms and facilitating the crucial oxidative addition and reductive elimination steps.

  • Catalyst Decomposition: The active Pd(0) species can be unstable, especially at high temperatures or in the presence of oxygen, leading to the formation of inactive palladium black.

    • Solution:

      • Inert Atmosphere: As with other palladium-catalyzed reactions, a strictly inert atmosphere is essential.

      • Temperature Control: Do not overheat the reaction. While some aminations require heat, excessive temperatures (>110 °C) can accelerate decomposition.[3]

      • Ligand Choice: A robust ligand that forms a stable complex with palladium is key to preventing decomposition.

Protocol: Optimized Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv), the desired amine coupling partner (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv).[8]

  • Solvent Addition: Add rigorously degassed solvent (e.g., toluene or dioxane) via cannula or syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, quench carefully with aqueous ammonium chloride, and proceed with standard extraction and purification procedures.

Question 4: Can the bromine atom "migrate" to a different position on the pyridine ring?

Answer:

Under specific, strongly basic conditions, typically involving organolithium reagents at low temperatures, a phenomenon known as the "halogen dance" can occur.[9] This is an isomerization reaction where a halogen atom migrates from one position to another on an aromatic ring via a series of lithiated intermediates.

For this compound, a directed ortho-metalation at C4 (adjacent to the bromine) by a strong base like LDA, followed by a halogen dance, could potentially lead to the formation of Ethyl 6-amino-4-bromonicotinate. This is not a common side reaction under typical cross-coupling conditions (Suzuki, Sonogashira, Buchwald-Hartwig), which do not involve such powerful bases or lithiated intermediates. However, if you are planning a synthesis that involves lithiation, this potential isomerization must be considered.

Visualizing the Halogen Dance Mechanism

sub Starting Material (5-Bromo) intermediate Lithiated Intermediate (Deprotonation at C4) sub->intermediate Strong Base (e.g., LDA) product Rearranged Product (4-Bromo) intermediate->product Halogen Migration

Caption: Simplified halogen dance pathway.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 6-amino-5-bromonicotinate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to pilot plant or manufacturing scale. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust, reproducible, and high-yielding process.

Synthetic Pathway Overview

The most common and direct route to this compound involves the regioselective electrophilic bromination of Ethyl 6-aminonicotinate. This pathway is favored for its atom economy and use of readily available starting materials. The primary challenge lies in controlling the selectivity of the bromination to prevent the formation of di-brominated and other impurities.

Synthetic_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product A Ethyl 6-aminonicotinate C Solvent (e.g., THF, DMF, Acetonitrile) Temperature Control (0°C to RT) A->C 1.0 eq B N-Bromosuccinimide (NBS) B->C 1.0-1.05 eq D This compound C->D Reaction

Caption: General synthesis scheme for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for achieving high regioselectivity during bromination?

A: Temperature control is paramount. The amino group at the 6-position is strongly activating and directs the electrophilic substitution to the ortho (5-position) and para (3-position) positions. The 5-position is sterically and electronically favored. However, the reaction is highly exothermic. Adding the brominating agent, such as N-Bromosuccinimide (NBS), at a controlled, low temperature (typically 0-5 °C) is crucial.[1] A rapid, uncontrolled addition can cause localized temperature spikes, leading to decreased selectivity and the formation of di-brominated byproducts.

Q2: How do I choose an appropriate solvent for this reaction at scale?

A: The ideal solvent must dissolve the starting material (Ethyl 6-aminonicotinate) and the brominating agent to a reasonable extent, while being inert to the reaction conditions.

  • Tetrahydrofuran (THF): An excellent choice for lab-scale due to good solubility profiles and ease of removal.[1] On a larger scale, its potential for peroxide formation must be managed.

  • Acetonitrile (ACN): Offers good solubility and is generally stable. It's a common choice for industrial processes.

  • N,N-Dimethylformamide (DMF): Can be used, but its high boiling point makes it difficult to remove during workup. It is often avoided in final API steps unless necessary.

For scale-up, consider factors like recovery, recycling, and worker exposure limits. A solvent that facilitates easy product isolation (e.g., through precipitation or crystallization) is highly desirable.

Q3: What analytical methods are recommended for in-process control (IPC)?

A: Effective in-process control is vital for a successful scale-up.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of the starting material. A co-spot of the starting material and the reaction mixture is essential.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately track the consumption of starting material and the formation of the product and key impurities. An HPLC method should be developed early to separate the starting material, product, and potential di-bromo impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities during process development.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield or Incomplete Conversion

Q: My reaction stalls, and HPLC analysis shows a significant amount of unreacted Ethyl 6-aminonicotinate, even after extended reaction time. What's going wrong?

A: This issue typically points to a problem with the brominating agent or reaction conditions.

  • Cause 1: Deactivated N-Bromosuccinimide (NBS). NBS can degrade over time, especially if exposed to moisture or light. This reduces the amount of active electrophilic bromine available for the reaction.

    • Solution: Use a fresh, sealed bottle of NBS. For scale-up, it is critical to assay the purity of the NBS lot before use. Perform a simple titration or use a known standard reaction to verify its activity.

  • Cause 2: Inefficient Mixing. On a larger scale, poor agitation can lead to localized pockets of high reactant concentration and other areas where the reactants are too dilute for the reaction to proceed effectively.[3]

    • Solution: Ensure the reactor's stirring mechanism (impeller type, speed) is adequate for the batch volume and viscosity. Baffles in the reactor can help prevent vortexing and improve mixing.

  • Cause 3: Sub-stoichiometric Reagent. A simple weighing error or using degraded NBS can lead to an insufficient amount of the brominating agent.

    • Solution: Carefully re-verify all calculations and measurements. It is common practice in scale-up to use a slight excess (e.g., 1.02-1.05 equivalents) of the key reagent to drive the reaction to completion, but this must be balanced against the risk of impurity formation.

Low_Yield_Troubleshooting start Low Yield or Stalled Reaction check_sm Is Starting Material (SM) still present via HPLC/TLC? start->check_sm check_nbs Check NBS Activity (Use fresh/assayed lot) check_sm->check_nbs Yes side_products SM Consumed, but Low Product Yield check_sm->side_products No check_mixing Evaluate Mixing Efficiency (Increase agitation, check baffles) check_nbs->check_mixing check_stoich Verify Stoichiometry (Recalculate, consider slight excess) check_mixing->check_stoich end_ok Problem Resolved check_stoich->end_ok goto_impurity See Impurity Section side_products->goto_impurity

Caption: A logical workflow for troubleshooting low reaction yields.

Problem 2: Formation of a Significant Di-brominated Impurity

Q: I am observing a major impurity with a mass corresponding to a di-bromo species. How can I minimize this side reaction?

A: The formation of a di-brominated product is a classic example of over-bromination due to the high reactivity of the aromatic ring.[4]

  • Cause 1: Poor Temperature Control. As mentioned, this is the most common culprit. Localized hot spots dramatically accelerate the rate of the second bromination reaction.

    • Solution:

      • Ensure the reactor cooling system is efficient and responsive.

      • Add the NBS solution sub-surface via a dip tube to ensure it reacts quickly in the bulk of the mixture rather than accumulating on the surface.

      • Use a slow, controlled addition rate. A programmable syringe pump for lab scale or a dosing pump for pilot scale is highly recommended.

  • Cause 2: Incorrect Stoichiometry. Using a large excess of NBS will inevitably lead to di-bromination once the starting material is consumed.

    • Solution: Limit the excess of NBS to a maximum of 1.05 equivalents. The exact amount should be optimized in small-scale experiments to find the sweet spot between complete conversion and minimal impurity formation.

  • Cause 3: "Reverse" vs. "Forward" Addition. The order of addition matters.

    • Solution: Always add the brominating agent (NBS) to the substrate (Ethyl 6-aminonicotinate). This "forward addition" ensures that the NBS is always the limiting reagent in the reaction mixture at any given moment, minimizing its chance to react with the already-formed product.

Impurity_Formation cluster_conditions Conditions Affecting Rate SM Ethyl 6-aminonicotinate Product Desired Product (Mono-bromo) SM->Product k1 (fast, desired) Impurity Di-bromo Impurity Product->Impurity k2 (slower, undesired) NBS + NBS NBS2 + NBS C1 High Temp Excess NBS C1->Impurity Increases k2

Caption: Reaction pathways showing desired product and di-bromo impurity formation.

Problem 3: Product Purification and Isolation Challenges

Q: After quenching the reaction, my product is difficult to crystallize and remains an oil. How can I achieve a solid, pure product?

A: Isolation issues often stem from residual solvent or persistent impurities that act as crystallization inhibitors.

  • Cause 1: Residual High-Boiling Solvent. If solvents like DMF are used, they can be difficult to remove completely and can keep the product oiled out.

    • Solution: Perform a solvent swap. After the aqueous workup, extract the product into a lower-boiling solvent like Ethyl Acetate or Dichloromethane. Wash the organic layer thoroughly, then concentrate. If necessary, add a non-polar solvent like heptane or hexane to the concentrated solution to precipitate the product (an anti-solvent crystallization).

  • Cause 2: Impurities. The presence of starting material or side products can disrupt the crystal lattice formation.

    • Solution:

      • Optimize the Workup: An acidic wash (e.g., dilute HCl) can remove unreacted basic starting material, while a basic wash (e.g., NaHCO3) can remove acidic byproducts like succinimide.

      • Chromatography: While not ideal for large-scale manufacturing, column chromatography is a viable option for purifying material at the pilot scale to produce high-purity reference standards.

      • Recrystallization: This is the most effective method for purification at scale. A systematic screening of solvents is necessary. A good recrystallization solvent system will dissolve the product when hot but have poor solubility when cold, while impurities remain in the mother liquor. Common systems include Ethanol/Water, Isopropanol/Heptane, or Ethyl Acetate/Hexane.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

Materials:

  • Ethyl 6-aminonicotinate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous (10 volumes, e.g., 10 mL per gram of starting material)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Charge a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with Ethyl 6-aminonicotinate (1.0 eq) and anhydrous THF (10 vol).

  • Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • In a separate vessel, dissolve NBS (1.05 eq) in a minimal amount of anhydrous THF.

  • Slowly add the NBS solution to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Monitor the reaction for completion using HPLC or TLC. The reaction is complete when <1% of the starting material remains.

  • Once complete, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution, while maintaining a temperature below 15 °C.

  • Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate.

  • Combine all organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary Table
ParameterLab Scale (10g)Pilot Scale (1kg) - RecommendationRationale
Solvent THFAcetonitrileBetter for scale-up, less peroxide risk.
NBS eq. 1.051.02 - 1.05 (Optimized)Minimize excess to reduce di-bromo impurity.
Addition Time 1 hour4-6 hoursSlower addition ensures better heat dissipation.
Temperature 0-5 °C0-5 °CCritical for selectivity.
Workup Liquid-liquid extractionLiquid-liquid extractionStandard and scalable.
Purification Recrystallization / ChromatographyRecrystallizationMost economical and scalable purification method.

References

Handling and storage best practices for Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 6-amino-5-bromonicotinate (CAS No. 850429-51-5). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance on the handling, storage, and utilization of this versatile building block, with a focus on troubleshooting common experimental challenges.

Product Information Summary

Below is a summary of the key physical and chemical properties for this compound.

PropertyValueSource(s)
CAS Number 850429-51-5[1][2]
Molecular Formula C₈H₉BrN₂O₂[2]
Molecular Weight 245.08 g/mol [3]
Appearance Light yellow to yellow powder or crystals[1][3]
Purity Typically ≥95%[1]
Storage Temperature Refrigerator (2-8 °C)[1]
IUPAC Name ethyl 6-amino-5-bromopyridine-3-carboxylate[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the proper handling and storage of this compound to ensure its integrity and maximize experimental success.

Q1: How should I inspect and store the compound upon receipt?

A1: Upon arrival, visually inspect the container for any damage. The compound should be a light yellow to yellow crystalline powder.[1][3] For long-term storage, the vial should be tightly sealed and stored in a refrigerator (2-8°C).[1] For frequent use, it's advisable to aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture, which can degrade aminopyridine compounds.

Q2: What are the initial signs of degradation?

A2: A significant darkening in color (e.g., turning dark brown or black) can indicate degradation or the presence of impurities. If degradation is suspected, it is recommended to verify the purity by analytical methods such as NMR or LC-MS before proceeding with your experiment.

Q3: What are the recommended solvents for this compound?

A3: this compound exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has moderate solubility in solvents like tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate, particularly with gentle heating. For reaction conditions, solvents like 1,4-dioxane, toluene, and acetonitrile are commonly used, often in combination with co-solvents to ensure all reactants remain in solution.[4][5]

Q4: What are the primary safety hazards and necessary PPE?

A4: This compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][6] Therefore, standard laboratory PPE is mandatory: a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles.[6][7] All weighing and handling of the solid should be performed in a chemical fume hood to avoid inhalation of the powder.[7]

Q5: With which chemical classes is this compound incompatible?

A5: As an aminopyridine derivative, this compound should be stored away from strong oxidizing agents, strong acids, and acid chlorides. Contact with strong acids can lead to protonation of the amino group and pyridine nitrogen, potentially affecting its reactivity. Strong oxidizing agents may lead to decomposition.

In-Experiment Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions involving this compound, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.

Problem: My Suzuki-Miyaura reaction has a low or no yield.

This is a frequent challenge with aminopyridine substrates. The causes can be multifaceted, often related to catalyst inhibition or suboptimal reaction conditions.[8][9]

Q1: Could the starting material be the issue?

A1: Yes. Before troubleshooting the reaction, validate the reagent.

  • Purity Check: Run a quick ¹H NMR or LC-MS on your starting material to confirm its identity and purity.

  • Solubility Issues: Ensure all reactants, especially the this compound, are fully dissolved in the chosen solvent system at the reaction temperature. Poor solubility is a common reason for failed reactions.[5][8] If necessary, consider a different solvent system or a co-solvent.

Q2: How does the aminopyridine structure inhibit the catalyst?

A2: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate strongly to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting or deactivating it and preventing the crucial oxidative addition step.[4][8][9]

Q3: How do I overcome catalyst inhibition?

A3: The key is to use a ligand that can compete with the substrate's coordination.

  • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[9] Their steric bulk creates a coordination sphere around the palladium that favors the C-Br bond for oxidative addition while minimizing inhibition from the nitrogen atoms.

  • Screen Catalysts: There is no universal catalyst system. A small screen of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands is often necessary to find the optimal combination for your specific coupling partners.

Q4: What are the most common side reactions and how can they be minimized?

A4:

  • Protodeboronation: This is the hydrolysis of the boronic acid/ester. To minimize this, use fresh, high-purity boronic acid, ensure your solvents are anhydrous (if the reaction allows), and consider using more stable boronic esters like pinacol esters.[4][9]

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be mitigated by screening different bases and ensuring a rigorously inert atmosphere.[4]

  • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen. Ensure your reaction setup is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent) and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[4][10]

Problem: I am having difficulty purifying the final product.
Q1: My product seems to be stuck on the silica gel column.

A1: The basic nitrogen atoms of the pyridine ring and the amino group can strongly adhere to the acidic silica gel, leading to streaking and poor recovery.

  • Solution 1: Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column. This neutralizes the acidic silanol groups.

  • Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.

Q2: How can I remove residual DMF or DMSO solvent after the reaction?

A2: High-boiling point solvents can be challenging to remove.

  • Solution: Aqueous Workup/Extraction: After the reaction, dilute the mixture with a solvent like ethyl acetate or DCM. Wash the organic layer multiple times with water or a brine solution. This will partition the DMF or DMSO into the aqueous layer.[11] Be aware that some product may be lost to the aqueous phase if it has high water solubility.

Protocols & Workflows

Safe Handling and Aliquoting Workflow

This workflow outlines the best practice for handling the reagent from receipt to preparation for an experiment.

Caption: A standard workflow for receiving, handling, and storing this compound.

Troubleshooting Decision Tree for a Failed Suzuki Reaction

Use this logical diagram to diagnose potential points of failure in a Suzuki-Miyaura coupling reaction.

TroubleshootingTree Start Reaction Failed (Low/No Yield) Check_Reagents 1. Check Reagents Start->Check_Reagents Check_Conditions 2. Check Conditions Start->Check_Conditions Purity Purity OK? (NMR/LCMS) Check_Reagents->Purity  Starting  Materials Inert Atmosphere Inert? (Degassed?) Check_Conditions->Inert Solubility Solubility OK? Purity->Solubility Yes Repurify Repurify or Order New Purity->Repurify No Solubility->Check_Conditions Yes Change_Solvent Change Solvent or Co-solvent Solubility->Change_Solvent No Catalyst Catalyst System Appropriate? Inert->Catalyst Yes Improve_Inert Improve Degassing (e.g., F-P-T) Inert->Improve_Inert No Base_Temp Base/Temp OK? Catalyst->Base_Temp Yes Screen_Ligands Screen Bulky Ligands (e.g., SPhos, XPhos) Catalyst->Screen_Ligands No/ Inhibition Suspected Screen_Base_Temp Screen Bases & Temp Base_Temp->Screen_Base_Temp No/ Suboptimal

Caption: A decision tree to systematically troubleshoot failed Suzuki coupling reactions.

References

Validation & Comparative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 6-amino-5-bromonicotinate. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed interpretation of the NMR data, supported by comparisons with analogous compounds and established principles of NMR spectroscopy. While experimental spectra for the title compound are not widely published, this guide offers a robust, predicted analysis based on established substituent effects on the pyridine ring, providing a valuable reference for the structural elucidation of this and related molecules.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a framework for its identification and characterization.

Predicted NMR Spectra: A Data-Driven Approach

The predicted ¹H and ¹³C NMR data for this compound are derived from the analysis of the parent compound, ethyl nicotinate, and the well-documented effects of amino and bromo substituents on the pyridine nucleus. By understanding these substituent chemical shifts (SCS), we can build a highly accurate theoretical spectrum.

Molecular Structure and Numbering

For clarity in the spectral assignments, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key analyte resonances.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer and Parameters
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024-4096 scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: 2-5 seconds.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amino protons.

Aromatic Region

The pyridine ring contains two protons, H-2 and H-4. Their chemical shifts are influenced by the electronic effects of the three substituents.

  • H-2: This proton is situated ortho to the ring nitrogen and meta to the electron-donating amino group and the electron-withdrawing ethyl carboxylate group. The strong deshielding effect of the adjacent nitrogen is expected to place this signal at the most downfield position in the aromatic region. It is predicted to appear as a doublet due to coupling with H-4.

  • H-4: This proton is positioned para to the amino group and meta to the bromine atom and the ring nitrogen. The electron-donating amino group will exert a shielding effect, moving this signal upfield relative to the H-2 proton. It is also expected to be a doublet due to coupling with H-2.

Ethyl Group

The ethyl ester moiety will give rise to two characteristic signals:

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to the electronegative oxygen atom, which causes a significant downfield shift. This signal will appear as a quartet due to coupling with the three methyl protons.

  • Methyl Protons (-OCH₂CH₃): These protons are further from the oxygen and will therefore resonate at a higher field (more shielded). The signal will be a triplet due to coupling with the two methylene protons.

Amino Group
  • Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.1 - 8.3d~2.0 - 2.5
H-47.8 - 8.0d~2.0 - 2.5
-NH₂5.0 - 6.0br s-
-OCH₂CH₃4.2 - 4.4q~7.1
-OCH₂CH₃1.2 - 1.4t~7.1

Note: These are predicted values and may vary slightly in an experimental spectrum.

Detailed ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.

Aromatic and Carbonyl Carbons
  • C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly deshielded. The C-6 carbon, being directly attached to the electron-donating amino group, will be shielded relative to C-2.

  • C-4: This carbon is expected to be deshielded due to its position relative to the nitrogen and the electron-withdrawing ester group.

  • C-3 and C-5: The C-3 carbon, attached to the electron-withdrawing carbonyl group, will be deshielded. The C-5 carbon, bonded to the bromine atom, will be influenced by the heavy atom effect of bromine, which can lead to a more shielded (upfield) chemical shift than might be expected based on electronegativity alone.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group will appear at a characteristic downfield position, typically in the range of 160-170 ppm.

Ethyl Group Carbons
  • Methylene Carbon (-OCH₂CH₃): The carbon of the methylene group, being directly bonded to the oxygen, will be deshielded and is expected to appear around 60-65 ppm.

  • Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon is the most shielded carbon in the molecule and will resonate at a high field, typically around 14-15 ppm.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3120 - 124
C-4140 - 144
C-5105 - 109
C-6155 - 159
C=O164 - 168
-OCH₂CH₃60 - 64
-OCH₂CH₃13 - 16

Note: These are predicted values and may vary slightly in an experimental spectrum.

Comparison with Structurally Related Compounds

To enhance the confidence in our predicted spectral data, a comparison with experimentally determined NMR data of related compounds is invaluable.

Ethyl Nicotinate

The parent compound, ethyl nicotinate, provides a baseline for the chemical shifts of the pyridine and ethyl ester protons and carbons before the introduction of the amino and bromo substituents.[1]

2-Amino-3-bromopyridine

This compound provides insight into the combined electronic effects of an amino group at the 2-position and a bromo group at the 3-position on the pyridine ring protons and carbons.[2]

Ethyl 6-chloronicotinate

Comparison with this analog helps to understand the effect of a halogen at the 6-position, which can be contrasted with the effect of the amino group in the target molecule.[3][4]

By analyzing the trends in chemical shifts across these related structures, we can refine our predictions for this compound. For instance, the strong electron-donating effect of the amino group at C-6 is expected to cause a significant upfield shift (shielding) of the C-6 carbon and the H-4 proton compared to analogous positions in ethyl nicotinate.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap or complex coupling patterns, two-dimensional (2D) NMR experiments are indispensable.

Caption: Workflow for comprehensive NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-2 and H-4 protons on the pyridine ring, as well as the coupling between the methylene and methyl protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This would definitively link the signals of H-2, H-4, the methylene, and methyl protons to their corresponding carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:

    • H-2 and C-3, C-4, and C-6.

    • H-4 and C-2, C-3, C-5, and C-6.

    • The methylene protons and the carbonyl carbon, as well as C-3.

These 2D NMR experiments, when used in concert, provide a robust and self-validating system for the complete and unambiguous assignment of the molecular structure.[5]

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous compounds and fundamental NMR principles, we have established a reliable spectral fingerprint for this molecule. The presented data, including predicted chemical shifts, multiplicities, and coupling constants, serves as a crucial reference for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds. For definitive structural confirmation, the use of advanced 2D NMR techniques as outlined is highly recommended.

References

A Tale of Two Pyridines: A Comparative Guide to the Reactivity of Ethyl 6-amino-5-bromonicotinate and Ethyl 6-aminonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Synthetic Chemists and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the pyridine scaffold is a cornerstone for the creation of novel therapeutics and functional materials. Within this class of compounds, aminonicotinates are particularly valued for their versatility. This guide offers an in-depth, comparative analysis of two structurally similar yet reactively distinct building blocks: Ethyl 6-amino-5-bromonicotinate and Ethyl 6-aminonicotinate. By examining the subtle yet profound influence of a single bromine atom, this document aims to provide researchers with the predictive insights necessary for strategic synthetic planning.

The Decisive Role of the Bromine Substituent: A Structural and Electronic Overview

The core difference between this compound and its non-brominated analog is the presence of a bromine atom at the C5 position of the pyridine ring. This seemingly minor alteration dramatically influences the molecule's electronic distribution and steric profile, thereby dictating its chemical behavior.

Ethyl 6-aminonicotinate is characterized by its electron-rich nature. The amino group at the C6 position exerts a strong electron-donating effect, which increases the electron density of the pyridine ring and enhances its nucleophilicity. This makes the molecule particularly amenable to electrophilic substitution and activates the amino group for a range of coupling reactions.

In contrast, This compound presents a more nuanced electronic landscape. The electronegative bromine atom imposes a potent electron-withdrawing inductive effect (-I), which deactivates the pyridine ring towards electrophilic attack by reducing its electron density.[1] While bromine can also participate in resonance (+M effect), its inductive influence is generally more pronounced. Furthermore, the bromine atom introduces significant steric bulk in the vicinity of the amino group, a factor that can hinder its reactivity.[2]

This fundamental dichotomy—an electron-rich, sterically unencumbered system versus an electron-deficient, sterically hindered one—is the key to understanding their divergent reactivity in pivotal synthetic transformations.

Reactivity in Focus: A Head-to-Head Comparison in Key Cross-Coupling Reactions

The contrasting chemical personalities of these two molecules are most clearly illustrated in their performance in two of the most powerful and widely utilized cross-coupling reactions in modern synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Harnessing the Power of the C-Br Bond

The Suzuki-Miyaura coupling is a premier method for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed reaction of an organoboron species with an organohalide.[3]

This compound excels as a substrate in this reaction.[4] The carbon-bromine bond at the C5 position provides a reactive handle for the crucial oxidative addition step to the palladium(0) catalyst, which initiates the catalytic cycle.[5] The electron-withdrawing character of the pyridine nitrogen and the ester functionality further facilitates this key step.

Conversely, Ethyl 6-aminonicotinate , lacking a halide, is inherently unreactive as the organohalide partner under standard Suzuki-Miyaura conditions. While C-H activation strategies exist, they often necessitate specialized and more demanding reaction conditions.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling of this compound

This protocol provides a representative, self-validating workflow for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere: In a dry reaction vessel, under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equivalent), the arylboronic acid (1.1–1.5 equivalents), and a suitable base such as potassium carbonate (2-3 equivalents).[5]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

  • Catalyst Loading: Introduce the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%).[5]

  • Reaction Execution: Heat the mixture to a temperature typically ranging from 80-120 °C and monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography.

Data Summary: Comparative Efficacy in Suzuki-Miyaura Coupling

CompoundRole in Suzuki-Miyaura CouplingAnticipated YieldsStrategic Value
This compound Aryl HalideGood to Excellent (70-95%)The C-Br bond serves as a specific and efficient site for C-C bond formation.[6]
Ethyl 6-aminonicotinate Not Applicable (as halide)N/ALacks the necessary leaving group for standard Suzuki-Miyaura coupling.

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-Br Pd0->ArPdX ArX Ar-Br (this compound) ArX->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation Base Base (e.g., K₂CO₃) Base->ArPdX Transmetalation ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdX ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Product) ArPdAr_prime->ArAr_prime Buchwald_Hartwig_Factors cluster_bromo This compound cluster_nonbromo Ethyl 6-aminonicotinate Bromo_N Reduced Nucleophilicity (-I effect of Br) Bromo_R Low Reactivity Bromo_N->Bromo_R Bromo_S Steric Hindrance (Bulky ortho-Br) Bromo_S->Bromo_R NonBromo_N Good Nucleophilicity (Electron-rich system) NonBromo_R Good Reactivity NonBromo_N->NonBromo_R NonBromo_S Minimal Steric Hindrance NonBromo_S->NonBromo_R

References

A Comparative Guide to the Biological Activity Screening of Ethyl 6-amino-5-bromonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridine Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with nitrogen-containing heterocycles like pyridine being particularly prominent. The pyridine ring is a key structural feature in numerous approved therapeutic agents, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] This has led to the development of pyridine derivatives with a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4]

This guide focuses on a specific, promising scaffold: Ethyl 6-amino-5-bromonicotinate . The intrinsic architecture of this molecule—a pyridine ring functionalized with an amino group, a bromine atom, and an ethyl ester—presents a versatile platform for chemical modification. The amino group serves as a prime handle for derivatization, allowing for the construction of amides, Schiff bases, or the integration into larger, more complex heterocyclic systems. The bromine atom, a halogen, can significantly modulate the electronic properties and lipophilicity of the molecule, often enhancing its biological efficacy.[5][6]

The purpose of this document is to provide researchers, scientists, and drug development professionals with a comparative framework for screening the biological activities of novel derivatives of this compound. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for antimicrobial and anticancer screening, and present a structure-activity relationship (SAR) analysis based on comparative data.

The Rationale for Derivatization: A Strategic Approach

The core structure of this compound is a launchpad for targeted chemical synthesis. The decision to modify specific functional groups is not arbitrary; it is a calculated strategy to fine-tune the molecule's physicochemical properties to enhance its interaction with a biological target.

  • The Amino Group (C6-NH2): This is the most common site for derivatization. Converting it into various amides or incorporating it into new heterocyclic rings can introduce bulky or flexible side chains. This strategy aims to explore the steric and hydrophobic requirements of a target's binding pocket.

  • The Bromine Atom (C5-Br): While less frequently modified, the bromine atom's electron-withdrawing nature and its potential for halogen bonding are crucial to the molecule's overall activity. Its presence can increase membrane permeability and binding affinity.

  • The Ethyl Ester Group (C3-COOEt): This group can be hydrolyzed to a carboxylic acid or converted into an amide. These changes drastically alter the polarity and hydrogen-bonding capability of the derivative, which can be critical for target engagement and solubility.

The overarching goal is to generate a library of compounds with diverse properties to systematically probe their biological effects, leading to the identification of potent and selective lead compounds.[7][8]

G cluster_core This compound Core cluster_mods Sites for Derivatization Core Pyridine Ring Amino C6-Amino Group (Amides, Heterocycles) Core->Amino Primary Site Bromo C5-Bromo Atom (Modulates Electronics) Core->Bromo Enhances Activity Ester C3-Ethyl Ester (Hydrolysis, Amidation) Core->Ester Modifies Polarity

Caption: Strategic derivatization points on the core scaffold.

Comparative Screening Protocol I: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates a continuous search for new antimicrobial agents.[9] Derivatives of this compound represent a promising class of compounds to address this challenge.

Reference Compounds (The Benchmark)

To contextualize the activity of novel derivatives, it is essential to compare them against established, clinically relevant drugs.

  • Antibacterial: Gentamicin or Ciprofloxacin

  • Antifungal: Miconazole or Fluconazole[10]

These standards provide a reliable benchmark for potency and spectrum of activity.

Experimental Workflow: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth. Its choice is justified by its quantitative nature, reproducibility, and suitability for screening multiple compounds simultaneously.

start Start prep Prepare 2-fold serial dilutions of test compounds in a 96-well plate start->prep inoculate Inoculate wells with a standardized microbial suspension (e.g., 5x10^5 CFU/mL) prep->inoculate controls Include Controls: - Positive (media + microbe) - Negative (media only) - Standard Drug inoculate->controls incubate Incubate plate (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi) controls->incubate read Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read end Determine MIC: Lowest concentration with no visible growth read->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution
  • Preparation of Compounds: Dissolve test derivatives and reference drugs in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to all wells containing the test compounds and the positive control well. The negative control well should only contain sterile broth.

  • Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28-35°C for 48 hours for fungi).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Data Analysis

The results of an antimicrobial screen should be summarized in a clear, comparative table.

CompoundDerivative Structure (Modification at C6-NH2)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Parent This compound>100>100>100
Deriv. A N-benzoyl166432
Deriv. B N-(4-chlorobenzoyl)83216
Deriv. C N-(4-methoxybenzoyl)3212864
Gentamicin Reference Drug12N/A
Miconazole Reference DrugN/AN/A4

Structure-Activity Relationship (SAR) Insights: From this hypothetical data, we can infer that derivatization of the amino group is crucial for activity. The introduction of a benzoyl group (Derivative A) confers broad-spectrum activity. Adding an electron-withdrawing chlorine atom to this ring (Derivative B) enhances potency against all tested strains, suggesting that this modification improves target interaction or cell penetration. Conversely, an electron-donating methoxy group (Derivative C) reduces activity, highlighting a clear electronic and steric preference for the substituent.

Comparative Screening Protocol II: Anticancer Activity

Pyridine-containing molecules are integral to modern oncology, with many acting as kinase inhibitors.[2][11] Screening this compound derivatives for cytotoxic effects against cancer cell lines is a logical step in evaluating their therapeutic potential.

Reference Compounds (The Benchmark)
  • Doxorubicin: A widely used, potent chemotherapeutic agent with a well-understood mechanism of action (DNA intercalation).

  • Sorafenib: A multi-kinase inhibitor, relevant as many heterocyclic compounds target kinases.[11]

Experimental Workflow: MTT Assay for Cell Viability (IC50)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-line assay in anticancer drug screening to determine the half-maximal inhibitory concentration (IC50).

start Start seed Seed cancer cells in a 96-well plate and allow them to adhere overnight start->seed treat Treat cells with serial dilutions of test compounds and reference drugs seed->treat incubate Incubate for a set period (e.g., 48 or 72 hours) treat->incubate add_mtt Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO, isopropanol) to dissolve formazan crystals incubate_mtt->solubilize read Measure absorbance at ~570 nm using a microplate reader solubilize->read end Calculate IC50 values: Concentration causing 50% inhibition of cell viability read->end

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cells (e.g., HCT-15 colon cancer, PC-3 prostate cancer) in 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test derivatives and reference drugs. Include untreated cells as a control (100% viability).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Comparative Data Analysis
CompoundDerivative Structure (Modification at C6-NH2)IC50 (µM) vs HCT-15 (Colon Cancer)IC50 (µM) vs PC-3 (Prostate Cancer)
Parent This compound>50>50
Deriv. D N-(naphthalen-2-yl)acetamide15.225.8
Deriv. E N-(quinolin-6-yl)acetamide5.89.3
Deriv. F N-(furan-2-carbonyl)28.141.5
Doxorubicin Reference Drug0.81.1
Sorafenib Reference Drug6.57.2

Structure-Activity Relationship (SAR) Insights: The data suggests that incorporating larger, planar aromatic systems via an acetamide linker at the amino position induces cytotoxicity. The bicyclic naphthalene ring (Derivative D) shows moderate activity.[8] Fusing a nitrogen atom into this system to form a quinoline ring (Derivative E) significantly boosts potency, suggesting a key interaction, possibly hydrogen bonding, with the biological target.[11] A smaller, five-membered heterocyclic furan ring (Derivative F) is less effective, indicating that the size and aromatic surface area of the substituent are critical for the observed anticancer activity. While not as potent as the reference drugs, the activity of Derivative E warrants further investigation into its mechanism of action.

Conclusion and Future Outlook

This guide provides a structured and comparative approach to evaluating the biological potential of this compound derivatives. The provided protocols for antimicrobial and anticancer screening are standard, robust, and designed to yield comparative data that can effectively guide a drug discovery program. The structure-activity relationship analyses, though based on hypothetical data, demonstrate how systematic chemical modification and screening can elucidate the structural requirements for biological activity.

The most promising derivatives identified through these initial screens—those with high potency and selectivity—should be advanced to secondary assays. These include determining the mechanism of action, assessing activity against a broader panel of cell lines or microbial strains, and evaluating their ADME (absorption, distribution, metabolism, and excretion) properties to assess their drug-likeness.[11] The versatile scaffold of this compound remains a rich source for the discovery of novel therapeutic agents.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 6-amino-5-bromonicotinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of biological entities. Among these, the Ethyl 6-amino-5-bromonicotinate core structure presents a particularly versatile starting point for medicinal chemists. Its inherent electronic properties and multiple points for chemical modification allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, offering a comparative perspective grounded in experimental data to aid researchers in the strategic design of next-generation therapeutic agents.

The core structure, characterized by a pyridine ring substituted with an amino group, a bromine atom, and an ethyl ester, offers three primary sites for modification. Each of these substituents plays a critical role in the molecule's interaction with its biological targets, which often include protein kinases and various receptors.[1] Understanding the impact of structural changes at these positions is paramount for successful lead optimization.

The Core Scaffold: A Privileged Structure

The this compound scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to serve as a versatile ligand for multiple biological targets. The strategic placement of the amino, bromo, and ethyl carboxylate groups on the pyridine ring allows for a diverse range of non-covalent interactions with protein active sites, including hydrogen bonding, halogen bonding, and hydrophobic interactions.

General SAR Workflow

The exploration of SAR for this class of compounds typically follows a systematic workflow. This process involves the iterative design, synthesis, and biological evaluation of new analogs to build a comprehensive understanding of how structural modifications influence activity.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead_Scaffold This compound Modification_Sites Identify Modification Sites (C5-Br, C6-NH2, C3-COOEt) Lead_Scaffold->Modification_Sites Analysis Analog_Synthesis Synthesize Analog Libraries Modification_Sites->Analog_Synthesis Strategy Primary_Screening In vitro Assays (e.g., Kinase Inhibition) Analog_Synthesis->Primary_Screening Secondary_Screening Cell-based Assays (e.g., Antiproliferative) Primary_Screening->Secondary_Screening Hit Confirmation ADME_Tox ADME/Tox Profiling Secondary_Screening->ADME_Tox Lead Characterization SAR_Analysis Analyze Structure-Activity Relationships ADME_Tox->SAR_Analysis Design_Next_Gen Design Next-Generation Analogs SAR_Analysis->Design_Next_Gen Insights Design_Next_Gen->Analog_Synthesis Iterate Kinase_Assay Kinase Kinase Enzyme Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Peptide Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound (Analog) Inhibitor->Reaction_Mix Phosphorylation Phosphorylation Reaction Reaction_Mix->Phosphorylation Detection Detection of Phosphorylated Substrate Phosphorylation->Detection IC50 Calculate IC50 Value Detection->IC50

References

A Comparative Guide to the Structural Elucidation of Ethyl 6-amino-5-bromonicotinate Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For derivatives of ethyl 6-amino-5-bromonicotinate, a scaffold of significant interest in medicinal chemistry, this structural insight governs everything from biological activity to physicochemical properties. Single-crystal X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, providing an unambiguous map of atomic positions.[1] However, a comprehensive characterization relies on a multi-technique approach. This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques, offering field-proven insights into their synergistic application for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, high-resolution view of molecular architecture in the crystalline state. The technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is then used to calculate an electron density map, from which the precise arrangement of atoms can be determined.[2] This method provides definitive information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding intermolecular interactions that dictate crystal packing.[3]

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires patience and precision. The quality of the final structure is highly dependent on the quality of the initial crystal.

Caption: Workflow for Single-Crystal X-ray Crystallography.

The most significant bottleneck in X-ray crystallography is often the growth of diffraction-quality single crystals.[1] For this compound derivatives, which are typically small organic molecules, several techniques can be employed.

Detailed Protocol: Vapor Diffusion

Vapor diffusion is a gentle and widely applicable method for growing high-quality crystals.[4][5]

  • Preparation of the Sample Solution: Dissolve the purified this compound derivative in a "good" solvent (e.g., ethyl acetate, dichloromethane) to near saturation in a small, open vial.

  • Preparation of the Reservoir: In a larger, sealable container (e.g., a beaker or a larger vial), add a volume of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., pentane, hexane).[4]

  • Assembly: Place the small vial containing the sample solution inside the larger container with the anti-solvent. Ensure the inner vial does not touch the walls of the outer container.[5]

  • Sealing and Incubation: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the sample solution, gradually decreasing the solubility of the compound and promoting slow crystallization.[1]

  • Monitoring: Leave the setup undisturbed in a location with a stable temperature for several days to weeks.[6] Monitor periodically for the formation of single crystals.

Other common crystallization techniques include slow evaporation, slow cooling of a saturated solution, and liquid-liquid diffusion.[1][7][8]

A solved crystal structure must be rigorously validated to ensure its accuracy. Key parameters to assess include:

  • Resolution: A measure of the level of detail in the electron density map. Higher resolution (smaller value in Ångströms) indicates a more accurate structure.[9]

  • R-factor (R-work): Indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.[10] Lower values are better.

  • Model Geometry: Bond lengths and angles should conform to expected values for similar chemical environments.[9]

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While X-ray crystallography provides a static, solid-state picture, other techniques offer complementary information about the molecule's structure and behavior in different states.[11][12]

Technique Information Provided Sample State Advantages Limitations
X-ray Crystallography 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular interactions.Solid (Single Crystal)Unambiguous structure determination; high resolution.[1][2]Requires a single crystal; provides a static picture.[11]
NMR Spectroscopy (¹H, ¹³C) Connectivity, chemical environment of atoms, dynamic processes in solution.SolutionProvides information about structure in a biologically relevant state; non-destructive.[12]Structure determination is indirect and can be complex; less precise for large molecules.[2]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).Gas/SolutionHigh sensitivity; requires very small sample amounts.Provides no information on 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Solid/LiquidFast and simple to perform.Provides limited structural information; spectra can be complex.

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Caption: Complementary nature of key analytical techniques.

  • ¹H NMR: Would confirm the presence of the ethyl group (a triplet and a quartet), the amino group (a broad singlet), and the protons on the pyridine ring.

  • ¹³C NMR: Would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.[13]

  • IR Spectroscopy: Would display characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, and C-Br stretching.[14][15]

  • Mass Spectrometry: Would show a molecular ion peak corresponding to the mass of the molecule (C₈H₉BrN₂O₂), which is approximately 244/246 g/mol due to the isotopic distribution of bromine.[16]

Advanced Analysis: Hirshfeld Surface Analysis

For brominated compounds like this compound derivatives, Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within the crystal lattice.[17] This analysis maps the close contacts between molecules, providing insights into the forces that govern crystal packing, such as hydrogen bonds and halogen bonds (e.g., C-H···Br, N-H···O, Br···Br interactions).[18][19][20] The analysis can reveal the percentage contribution of different types of interactions to the overall crystal stability.[18][19]

Conclusion

For the definitive structural elucidation of this compound derivatives, single-crystal X-ray crystallography is indispensable. It provides the most accurate and detailed three-dimensional structural information. However, a truly comprehensive understanding is achieved by integrating crystallographic data with spectroscopic techniques like NMR, MS, and IR. This synergistic approach allows researchers to correlate the solid-state structure with its behavior in solution and to confirm its chemical identity, thereby providing a complete and robust characterization essential for advancing drug discovery and materials science.

References

A Comparative Analysis of Synthetic Routes to Ethyl 6-amino-5-bromonicotinate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Ethyl 6-amino-5-bromonicotinate, a substituted pyridine derivative, serves as a valuable building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a comparative analysis of two distinct synthetic routes to this important molecule, offering detailed experimental protocols, mechanistic insights, and a thorough evaluation of their respective advantages and disadvantages.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine core functionalized with an amino group, a bromine atom, and an ethyl ester. This unique arrangement of functional groups makes it a versatile precursor for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the amino and ester groups provide sites for amide bond formation and other modifications.

This guide will explore two primary synthetic strategies for the preparation of this compound:

  • Route 1: Esterification followed by Regioselective Bromination

  • Route 2: Synthesis from a Pre-brominated and Chlorinated Nicotinic Acid Derivative

Each route will be discussed in detail, including step-by-step experimental procedures, reaction mechanisms, and a comparative summary to aid in the selection of the most appropriate method for specific research and development needs.

Route 1: Esterification of 6-Aminonicotinic Acid Followed by Regioselective Bromination

This synthetic approach begins with the readily available starting material, 6-aminonicotinic acid. The synthesis proceeds in two key steps: the esterification of the carboxylic acid to the corresponding ethyl ester, followed by the selective bromination at the 5-position of the pyridine ring.

Step 1: Synthesis of Ethyl 6-aminonicotinate

The first step involves the conversion of 6-aminonicotinic acid to its ethyl ester. A common and effective method for this transformation is the Fischer esterification, which utilizes an excess of ethanol in the presence of a strong acid catalyst. An alternative and high-yielding procedure involves the use of thionyl chloride in ethanol.[1]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminonicotinic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove excess ethanol and thionyl chloride.

  • The crude product, ethyl 6-aminonicotinate hydrochloride, can be neutralized by dissolving it in water and adding a base such as sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 6-aminonicotinate. A reported yield for a similar procedure is 82%.[2]

Step 2: Regioselective Bromination of Ethyl 6-aminonicotinate

The second step is the selective introduction of a bromine atom at the 5-position of the pyridine ring. The amino group at the 6-position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of the pyridine ring, this corresponds to the 5-position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such regioselective transformations of activated aromatic and heterocyclic compounds.

  • Dissolve Ethyl 6-aminonicotinate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualization of Route 1

Route 1 cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination 6-Aminonicotinic_Acid 6-Aminonicotinic Acid Ethyl_6-aminonicotinate Ethyl 6-aminonicotinate 6-Aminonicotinic_Acid->Ethyl_6-aminonicotinate Ethanol, Thionyl Chloride Target_Molecule This compound Ethyl_6-aminonicotinate->Target_Molecule N-Bromosuccinimide (NBS)

Caption: Synthetic pathway for Route 1.

Route 2: Synthesis from 5-Bromo-6-chloronicotinic acid

This alternative route employs a different strategy, starting with a pyridine ring that is already halogenated at the desired positions. The synthesis involves the esterification of 5-bromo-6-chloronicotinic acid, followed by a nucleophilic aromatic substitution to introduce the amino group at the 6-position.

Step 1: Synthesis of Ethyl 5-bromo-6-chloronicotinate

The initial step is the esterification of 5-bromo-6-chloronicotinic acid. This can be achieved using standard esterification methods, such as reaction with ethanol in the presence of an acid catalyst or conversion to the acyl chloride followed by reaction with ethanol. The synthesis of the starting material, 5-bromo-6-chloronicotinic acid, has been reported.[3]

  • To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in a suitable solvent like dichloromethane, add oxalyl chloride (2.0-3.0 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.[4]

  • Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

  • Carefully add anhydrous ethanol (excess) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Ethyl 5-bromo-6-chloronicotinate.

Step 2: Amination of Ethyl 5-bromo-6-chloronicotinate

The final step in this route is the introduction of the amino group at the 6-position via a nucleophilic aromatic substitution of the chloride. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this substitution.

  • Dissolve Ethyl 5-bromo-6-chloronicotinate (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed reaction vessel.

  • Add a source of ammonia, such as a concentrated aqueous solution of ammonium hydroxide or a solution of ammonia in an organic solvent.

  • Heat the reaction mixture to a temperature between 100-150 °C for several hours. The reaction progress should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Visualization of Route 2

Route 2 cluster_0 Step 1: Esterification cluster_1 Step 2: Amination 5-Bromo-6-chloronicotinic_acid 5-Bromo-6-chloronicotinic acid Ethyl_5-bromo-6-chloronicotinate Ethyl 5-bromo-6-chloronicotinate 5-Bromo-6-chloronicotinic_acid->Ethyl_5-bromo-6-chloronicotinate 1. Oxalyl Chloride, DMF 2. Ethanol Target_Molecule This compound Ethyl_5-bromo-6-chloronicotinate->Target_Molecule Ammonia (e.g., NH4OH), Heat

References

A Comparative Guide to the Structural Validation of a Synthesized Ethyl 6-amino-5-bromonicotinate Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, substituted aminopyridine derivatives, such as Ethyl 6-amino-5-bromonicotinate and its analogs, represent a critical class of heterocyclic compounds.[1][2][3] Their versatile scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities.[1][4] The precise structural confirmation of these synthesized molecules is not merely a procedural step but a fundamental prerequisite for advancing any potential drug candidate. An unambiguous structural assignment ensures the reliability of structure-activity relationship (SAR) studies and is paramount for intellectual property protection.

This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of a synthesized this compound analog. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative scientific principles.

Synthesis Pathway: A Deliberate Approach

The synthesis of the target this compound analog is strategically designed for efficiency and purity. The chosen pathway, a classical condensation reaction, is favored for its reliability and scalability, crucial considerations in a drug development pipeline.

Experimental Protocol: Synthesis of this compound Analog

  • Reaction Setup: To a solution of the starting aminopyridine (1 equivalent) in anhydrous ethanol, add the brominating agent (1.1 equivalents) dropwise at 0°C under an inert nitrogen atmosphere.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure this compound analog.[5]

The rationale for this multi-step purification process is to systematically remove unreacted starting materials, reagents, and by-products, ensuring the isolated compound is of high purity for subsequent, rigorous structural analysis.

The Analytical Gauntlet: A Multi-faceted Approach to Structural Validation

No single analytical technique can unequivocally determine the structure of a novel compound. Instead, a battery of spectroscopic and spectrometric methods must be employed, with each technique providing a unique and complementary piece of the structural puzzle.

Caption: Workflow for the comprehensive structural validation of the synthesized analog.

Mass spectrometry provides the initial, crucial data point: the molecular weight of the synthesized compound.[6] For our this compound analog, the presence of a bromine atom provides a distinctive isotopic signature.

Key Insights from Mass Spectrometry:

  • Molecular Ion Peak (M+): Determines the molecular weight of the compound.

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in two molecular ion peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units, which is a clear indicator of the presence of a single bromine atom.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the elemental composition and molecular formula.[5]

Parameter Expected Observation Interpretation
Molecular Ion Peaks at m/z = 259.9 and 261.9Confirms the molecular weight and the presence of one bromine atom.
HRMS Calculated m/z for C₈H₉BrN₂O₂Confirms the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.[5]

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and its isotopic pattern.[5]

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation.[9][10]

Expected IR Absorptions for this compound Analog:

Functional Group Characteristic Absorption (cm⁻¹)
N-H (Amine)3400-3250 (two bands for primary amine)
C-H (Aromatic)3100-3000
C-H (Aliphatic)2980-2850
C=O (Ester)1730-1715
C=C, C=N (Aromatic Ring)1600-1475
C-O (Ester)1300-1000
C-Br680-515

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with known functional group frequencies.[10][11][12]

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[13][14] A combination of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.[15]

1D NMR: ¹H and ¹³C NMR

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[14]

  • DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H and ¹³C NMR Data:

¹H NMR δ (ppm) Multiplicity Integration Assignment
~1.3t3H-CH₃
~4.3q2H-OCH₂-
~6.5s2H-NH₂
~7.8d1HH-4
~8.4d1HH-2
¹³C NMR δ (ppm) Assignment
~14-CH₃
~61-OCH₂-
~108C-5
~115C-3
~140C-4
~150C-2
~160C-6
~165C=O

2D NMR: Unraveling the Connections

2D NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[16][17][18][19]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[16][19]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (one-bond C-H correlations).[16][19]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[16][19]

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and confirm the molecular structure through the observed correlations.[13]

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[20][21][22][23] This technique is considered the "gold standard" for structural determination.[24]

Advantages of X-ray Crystallography:

  • Provides the precise spatial arrangement of all atoms.[21][22]

  • Determines bond lengths, bond angles, and torsion angles.

  • Can establish the absolute configuration of chiral centers.[20][21][23]

While powerful, obtaining high-quality crystals can be a significant challenge.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of a synthesized this compound analog is a rigorous process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the initial molecular formula, FTIR identifies key functional groups, and a comprehensive suite of 1D and 2D NMR experiments elucidates the detailed connectivity. When possible, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.

This integrated approach forms a self-validating system where the data from each technique must be consistent with the others, leading to a high degree of confidence in the final structural assignment. For researchers in drug development, this meticulous validation is the bedrock upon which all further biological and medicinal chemistry efforts are built.

References

A Researcher's Guide to Comparing Cytotoxicity Assays for Novel Ethyl 6-amino-5-bromonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising chemical scaffold to a clinical candidate is both arduous and exciting. Heterocyclic compounds, such as those derived from Ethyl 6-amino-5-bromonicotinate, represent a fertile ground for identifying novel therapeutic agents due to their diverse biological activities.[1][2][3][4] However, a critical early step in this journey is the rigorous evaluation of a compound's cytotoxic potential. This guide provides a comprehensive comparison of key cytotoxicity assays, offering the technical depth and practical insights necessary for researchers and drug development professionals to make informed decisions when profiling novel chemical entities.

We will move beyond a simple recitation of protocols to explore the causality behind experimental choices. Why select a panel of assays instead of just one? How do we build a self-validating experimental system? This guide will equip you with the knowledge to not only generate data but to understand its implications fully.

The Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading. A compound might inhibit mitochondrial respiration without immediately compromising membrane integrity, or it might induce apoptosis, a programmed cell death pathway, rather than necrosis. To build a comprehensive cytotoxicity profile, a multi-parametric approach is essential. Here, we compare three robust, widely-used assays that probe different aspects of cellular health:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies membrane integrity by measuring a cytosolic enzyme released from damaged cells.

  • Caspase-3/7 Assay: Specifically detects the activation of key executioner caspases, providing a hallmark of apoptosis.

By comparing the results from these three assays, we can begin to elucidate the mechanism of cytotoxicity, distinguishing between cytostatic effects, necrosis, and apoptosis.

Assay Deep Dive: Principles and Protocols

The Metabolic Viability Benchmark: MTT Assay

The MTT assay is a colorimetric method fundamental to cytotoxicity screening, prized for its simplicity and high-throughput compatibility.[5]

Scientific Principle: The assay's core lies in the enzymatic reduction of a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[5][6] This conversion is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, viable cells.[5] The resulting formazan crystals are solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.[5][7]

Expert Insights: The choice to measure mitochondrial activity is deliberate. Mitochondria are the powerhouses of the cell, and any disruption to their function is a strong indicator of cellular stress or toxicity. However, it's crucial to remember that this assay measures metabolic activity, not cell number directly. A compound could be cytostatic (inhibit proliferation) without being cytotoxic, which would also result in a lower MTT signal over time. This is why comparing it with a direct cell death assay like LDH is so valuable.

This protocol is adapted from standard methodologies and is designed for a 96-well plate format.[6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Self-Validation Controls:

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO).

      • Untreated Control: Cells in culture medium only (represents 100% viability).

      • Medium Blank: Wells with culture medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[6] Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS) to each well to dissolve the formazan crystals.[6][8] Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[5]

  • Data Analysis: Subtract the background absorbance (medium blank) from all readings. Calculate cell viability as a percentage relative to the untreated control.

The Membrane Integrity Sentinel: LDH Assay

The LDH assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[9][10]

Scientific Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[10][11] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[10] The assay measures the activity of this released LDH. In a coupled enzymatic reaction, LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH.[12][13] The NADH then reacts with a tetrazolium salt (like WST or INT) to form a colored formazan product, which is quantified by measuring its absorbance.[9][10][13] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.

Expert Insights: The LDH assay is an excellent functional counterpoint to the MTT assay. While MTT measures who is alive and well, LDH measures who is dead or dying via membrane rupture. A compound that shows a potent decrease in the MTT signal but a delayed or minimal increase in LDH release might be cytostatic or inducing apoptosis, where membrane integrity is initially preserved. Conversely, a rapid and strong LDH signal suggests a necrotic mode of cell death.

This protocol is based on common commercially available kits.[9][13]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay using the same cell seeding density and compound concentrations.

  • Establishment of Controls:

    • Spontaneous LDH Release: Supernatant from untreated control cells.

    • Maximum LDH Release: A separate set of untreated control cells is lysed completely by adding a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation. This represents 100% cytotoxicity.

    • Vehicle and Medium Controls: As described in the MTT protocol.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 400 x g for 10 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The color will develop during this time.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (medium blank) from all values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

The Apoptosis Detector: Caspase-3/7 Assay

This assay provides mechanistic insight by specifically measuring the activity of the executioner caspases-3 and -7, which are central to the apoptotic pathway.[14]

Scientific Principle: The assay utilizes a proluminescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition sequence for caspase-3 and -7.[15][16] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase in a coupled reaction to generate a stable, "glow-type" luminescent signal.[15][16] The intensity of the light produced is directly proportional to the amount of active caspase-3/7 in the sample.

Expert Insights: Choosing a luminescent-based assay offers a significant advantage in sensitivity over colorimetric or fluorescent methods. This is particularly important when working with low cell numbers or when detecting early apoptotic events. A positive signal in the Caspase-3/7 assay, especially if it precedes significant LDH release, is a strong indicator that the compound is inducing programmed cell death. This is a highly desirable characteristic for many anticancer drug candidates.

This "add-mix-measure" protocol is adapted from the Promega Caspase-Glo® 3/7 Assay and is valued for its simplicity.[15][16]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Use an opaque-walled 96-well plate suitable for luminescence measurements to prevent well-to-well crosstalk.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature before use.

  • Assay Execution:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium.[16]

  • Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium blank) from all readings.

    • The resulting relative light units (RLU) are proportional to caspase activity. Data is often presented as "fold change" in caspase activity compared to the untreated or vehicle control.

Visualizing the Experimental Strategy

A well-designed experiment follows a logical flow from preparation to data interpretation.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis seed Seed Cells in 96-well Plates incubate_24h Incubate 24h (Attachment) seed->incubate_24h treat Treat Cells with Compounds & Controls incubate_24h->treat prep_compounds Prepare Compound Serial Dilutions prep_compounds->treat incubate_exp Incubate for Exposure Time (e.g., 24-72h) treat->incubate_exp mtt MTT Assay: Add MTT -> Incubate -> Solubilize incubate_exp->mtt ldh LDH Assay: Collect Supernatant -> Add Reagent -> Incubate incubate_exp->ldh caspase Caspase-3/7 Assay: Add Reagent -> Incubate incubate_exp->caspase read_mtt Read Absorbance (570 nm) mtt->read_mtt read_ldh Read Absorbance (490 nm) ldh->read_ldh read_caspase Read Luminescence caspase->read_caspase analyze Calculate % Viability, % Cytotoxicity, or Fold Change in Activity read_mtt->analyze read_ldh->analyze read_caspase->analyze ic50 Determine IC50 Values (Dose-Response Curve) analyze->ic50

Caption: General workflow for comparing cytotoxicity assays.

Interpreting the Data: The IC50 Value

A critical metric derived from these assays is the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit a biological process (in this case, cell viability or proliferation) by 50%.[17][18] A lower IC50 value indicates a more potent compound. To determine the IC50, cell viability data is plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted to the data.[19]

Sample Data Comparison

The table below illustrates how hypothetical data for derivatives of this compound might be presented.

CompoundMTT Assay IC50 (µM)LDH Assay EC50 (µM)Caspase-3/7 Activation (Fold Change at 10 µM)Inferred Mechanism
Parent Scaffold 55.2> 1001.2Low Potency
Derivative A 8.39.51.5Necrotic/Membrane Disruptive
Derivative B 4.145.88.7Apoptotic
Derivative C 15.6> 1001.1Cytostatic
Doxorubicin (Control) 0.55.19.2Apoptotic/Necrotic

Note: EC50 (half-maximal effective concentration) is used for LDH as it measures an effect (cytotoxicity) rather than inhibition.

From this data, a researcher could conclude:

  • Derivative A is cytotoxic, likely through necrosis, as the IC50 for metabolic inhibition and the EC50 for membrane damage are closely matched, with minimal apoptosis activation.

  • Derivative B is the most promising apoptotic inducer. It potently inhibits metabolic activity (IC50 = 4.1 µM) and strongly activates caspases, while membrane damage only occurs at much higher concentrations.

  • Derivative C appears to be more cytostatic than cytotoxic at the concentrations tested, as it reduces the MTT signal without causing significant membrane damage or apoptosis.

Visualizing the Mechanism of Action

Understanding the underlying signaling pathways provides context for the assay results.

G cluster_cell Cancer Cell cluster_pathway Apoptotic Signaling Cascade compound Derivative B receptor Cellular Target (e.g., Kinase, Bcl-2) compound->receptor Binds & Induces Stress Signal pro_casp9 Pro-Caspase-9 receptor->pro_casp9 act_casp9 Active Caspase-9 pro_casp9->act_casp9 Initiator Activation pro_casp37 Pro-Caspase-3/7 act_casp9->pro_casp37 Cleaves act_casp37 Active Caspase-3/7 pro_casp37->act_casp37 Executioner Activation apoptosis Apoptosis: DNA Fragmentation, Cell Shrinkage act_casp37->apoptosis

Caption: Simplified intrinsic apoptosis pathway activation.

Conclusion

The preliminary assessment of cytotoxicity is a pivotal checkpoint in the development of novel therapeutics from scaffolds like this compound. By moving beyond a single-assay mindset and adopting a multi-parametric approach that compares metabolic health (MTT), membrane integrity (LDH), and specific death pathways (Caspase-3/7), researchers can build a robust, nuanced, and mechanistically informative profile of their compounds. This rigorous, self-validating methodology not only ensures data integrity but also accelerates the identification of candidates with the most promising therapeutic potential, paving the way for more focused and successful downstream development.

References

The Halogen Advantage: A Comparative Guide to the Kinase Inhibitory Potential of Brominated vs. Non-Brominated Nicotinates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the strategic modification of core scaffolds is paramount to enhancing potency, selectivity, and overall drug-like properties. The nicotinate and nicotinamide moiety, a ubiquitous pyridine-based scaffold, has emerged as a versatile template for the design of novel kinase inhibitors. A key question for medicinal chemists and drug discovery professionals is how subtle structural modifications, such as halogenation, can impact the biological activity of these compounds. This guide provides an in-depth comparison of the kinase inhibitory potential of brominated versus non-brominated nicotinates, offering a blend of theoretical insights and supporting experimental data to inform rational drug design.

The Enduring Pursuit of Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies, with numerous drugs targeting the ATP-binding site of these enzymes.[2] However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge in achieving inhibitor selectivity, which is crucial for minimizing off-target effects and associated toxicities.[2]

Nicotinates and Nicotinamides: A Privileged Scaffold in Kinase Inhibition

The nicotinate and nicotinamide core, characterized by a pyridine ring with a carboxamide or carboxylic acid substituent, has proven to be a valuable starting point for the development of kinase inhibitors. This scaffold's ability to form key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for many inhibitors, underlies its utility.[2] Furthermore, the pyridine ring offers multiple positions for substitution, allowing for the fine-tuning of steric and electronic properties to optimize interactions with other regions of the ATP-binding pocket and achieve desired selectivity profiles.

The Impact of Bromination: A Halogen's Touch on Kinase Inhibition

Halogenation, and particularly bromination, is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. The introduction of a bromine atom can influence a molecule's conformation, lipophilicity, metabolic stability, and, most importantly, its binding affinity for the target protein.[3] In the context of kinase inhibition, bromine can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a backbone carbonyl oxygen.[3] This interaction, analogous to a hydrogen bond, can provide an additional anchoring point, thereby enhancing the inhibitor's affinity and residence time at the active site.

Comparative Analysis: Brominated vs. Non-Brominated Nicotinates in Action

While direct, head-to-head comparative studies of brominated versus non-brominated nicotinates against a broad panel of kinases are not extensively documented in the public domain, we can draw valuable insights from existing research on substituted nicotinamides and the broader field of halogenated kinase inhibitors.

A compelling example of the potentiation of kinase inhibitory activity through bromination can be found in the development of Aurora kinase inhibitors. Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[4] In a study focused on optimizing nicotinamide derivatives, the compound 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (10l) demonstrated significantly enhanced antitumor activity compared to its non-brominated counterparts.[4] This compound exhibited potent inhibition of Aurora A kinase and displayed impressive anti-proliferative effects against various cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[4] The presence of the bromine atom on the phenylamino substituent is crucial for its high potency, likely through favorable interactions within the kinase's active site.

Further evidence for the beneficial role of bromination comes from the vast number of brominated alkaloids isolated from marine sponges, many of which exhibit significant kinase inhibitory activity.[5][6] For instance, bromopyrrole alkaloids have been identified as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy.[5] While these are not nicotinate structures, they underscore the principle that bromination is a recurring motif in potent, naturally occurring kinase inhibitors.

The table below summarizes the activity of a potent brominated nicotinamide inhibitor against Aurora kinases, highlighting the potential of this chemical modification.

CompoundTarget KinaseIC50 (µM)Cell Line (Antiproliferative IC50)
Brominated Nicotinamide (10l) Aurora ANot explicitly stated, but potentSW620 (0.61 µM), NCI-H1975 (1.06 µM)

Data extracted from Qi et al., 2019.[4]

The lack of a direct non-brominated analog for compound 10l in the cited study prevents a precise quantitative comparison. However, the superior performance of this brominated derivative over other non-brominated analogs in the same study strongly suggests a positive contribution of the bromine substitution to its overall activity.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer context for the role of these inhibitors, the following diagrams illustrate a representative kinase signaling pathway and a general workflow for assessing kinase inhibition.

Aurora_Kinase_Pathway cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase Signaling cluster_2 Inhibition G2/M Transition G2/M Transition Mitosis Mitosis G2/M Transition->Mitosis Regulates Cytokinesis Cytokinesis Aurora A Aurora A PLK1 PLK1 Aurora A->PLK1 Activates Aurora B Aurora B Histone H3 Histone H3 Aurora B->Histone H3 Phosphorylates Aurora B->Cytokinesis PLK1->G2/M Transition Histone H3->Mitosis Brominated Nicotinamide Brominated Nicotinamide Brominated Nicotinamide->Aurora A Inhibits Brominated Nicotinamide->Aurora B Inhibits Kinase_Inhibition_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Kinase & Substrate Kinase & Substrate Kinase & Substrate->Assay Plate Preparation ATP ATP ATP->Assay Plate Preparation Incubation Incubation Assay Plate Preparation->Incubation Detection Detection Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Generates

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 6-amino-5-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, compliant disposal. This guide provides essential, direct procedural information for researchers, scientists, and drug development professionals on the proper disposal of Ethyl 6-amino-5-bromonicotinate (CAS No. 850429-51-5). The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.

The fundamental principle guiding this process is the chemical's classification as a halogenated organic compound . This dictates its entire waste stream, from segregation to final disposal, and is a critical distinction in laboratory waste management.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a solid, typically a light yellow to yellow powder or crystals, with specific health risks that mandate the use of appropriate PPE.

Table 1: Summary of Safety and Handling Information for this compound

PropertyDescriptionSource(s)
CAS Number 850429-51-5[1][2]
Physical Form Light yellow to yellow powder or crystals
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Required PPE Nitrile gloves, safety glasses with side shields or goggles, lab coat.[4]

The causality for PPE selection is directly linked to these hazards. Nitrile gloves and a lab coat are required to prevent skin contact, as the compound is a known skin irritant.[4] Safety glasses or goggles are mandatory to protect against serious eye irritation.[4] All handling of the solid powder, including weighing and disposal, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of respiratory tract irritation.[4]

The Core Directive: Waste Segregation

The presence of a bromine atom in this compound classifies it as a halogenated organic waste .[5] This is the single most important factor in its disposal. Halogenated organic compounds cannot be mixed with non-halogenated solvent waste.[5][6]

The reason for this strict segregation lies in the disposal technology and regulations. Halogenated wastes require specialized, high-temperature incineration to ensure the complete destruction of the molecule and prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[5] This process is more complex and costly than the fuel blending used for many non-halogenated solvents.[6] Mixing these waste streams leads to regulatory non-compliance and improper disposal.

The following workflow diagram illustrates the critical decision-making process for waste classification.

G Disposal Decision Workflow for this compound Start Waste Generated Identify Identify Chemical: This compound Start->Identify Classify Classify Waste: Does it contain F, Cl, Br, or I? Identify->Classify Halogenated YES: Halogenated Organic Waste Classify->Halogenated Contains Bromine NonHalogenated NO: Non-Halogenated Organic Waste Classify->NonHalogenated SelectContainer Select Correctly Labeled Hazardous Waste Container: 'Halogenated Organic Solids' Halogenated->SelectContainer Transfer Transfer Waste to Container in Satellite Accumulation Area (SAA) SelectContainer->Transfer End Arrange for EHS Pickup When Full Transfer->End

Caption: Waste classification and disposal workflow.

Step-by-Step Disposal Protocol

Adherence to a standardized protocol is essential for safety and compliance. This procedure covers the disposal of the pure chemical and materials lightly contaminated with it.

Step 1: Container Selection and Preparation
  • Obtain a Proper Container: Procure a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. For solid waste, this is typically a wide-mouth plastic or glass jar with a screw-top lid.[7] The container must be compatible with the chemical, clean, and in good condition.[7][8]

  • Pre-Label the Container: Before adding any waste, the container must be labeled.[9] The label must, at a minimum, include the words "Hazardous Waste" and a clear identification of the contents, such as "Halogenated Organic Solids" and list "this compound".[9][10] Do not use abbreviations or chemical formulas.[9]

Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
  • Location: Store the prepared waste container in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[7][10]

  • Transferring Waste:

    • Carefully transfer the solid this compound waste into the designated "Halogenated Organic Solids" container.

    • This includes any contaminated disposable items such as weighing paper, gloves, and paper towels used for minor cleanup.

  • Keep Container Closed: The waste container must remain securely closed at all times, except when you are actively adding waste.[7][9] This prevents the release of vapors and protects against spills.

Step 3: Handling Spills

Small spills of solid this compound can be managed by trained laboratory personnel.

  • Alert and Secure: Alert colleagues in the immediate area. Restrict access to the spill location.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.

  • Contain and Clean:

    • Gently cover the spill with an absorbent material or a chemical spill pillow to prevent the powder from becoming airborne.

    • Carefully sweep the material into a dustpan. DO NOT use a dry brush or towel, as this can create dust.

    • Place the collected material and all cleanup supplies (gloves, absorbent pads, etc.) into the designated "Halogenated Organic Solids" hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cloth in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor or EHS department, following your institution's specific protocols.

Step 4: Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill the waste container. Leave at least one inch of headspace to allow for expansion and prevent spills.[7]

  • Request Pickup: Once the container is full, or if it has been in the SAA for the maximum allowed time (often up to one year for partially filled containers, but check institutional policy), arrange for a pickup by your EHS department.[7] They will transport the waste to a licensed hazardous waste disposal facility.

Regulatory Framework

Proper chemical waste management is not just a best practice; it is a legal requirement.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national framework for hazardous waste management.[8][11] This includes regulations for waste characterization, labeling, and storage.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[12][13] Your institution's CHP will contain specific procedures for waste disposal that must be followed.

Ultimately, every researcher is responsible for ensuring their practices align with federal regulations and their institution's specific, EHS-approved protocols.[14] Always consult your organization's Chemical Hygiene Plan and EHS department for guidance.

References

Navigating the Safe Handling of Ethyl 6-amino-5-bromonicotinate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals: This guide provides essential safety protocols for handling Ethyl 6-amino-5-bromonicotinate, a halogenated pyridine derivative. Due to its potential hazards, including skin, eye, and respiratory irritation, and harm if swallowed, strict adherence to the following personal protective equipment (PPE) and disposal procedures is imperative for ensuring personnel safety and environmental compliance.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 850429-51-5) is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a comprehensive approach to PPE to create a reliable barrier against exposure. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.

Scenario Required Personal Protective Equipment
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Gloves: Double-gloving with chemically resistant gloves (e.g., Butyl or Viton™) is recommended. While nitrile gloves are common in laboratories, they may offer limited protection against halogenated aromatic compounds and aromatic amines.[1][2] Always consult the glove manufacturer's resistance chart. - Eye Protection: Chemical splash goggles are mandatory. - Body Protection: A flame-resistant lab coat, fully buttoned.
High-Volume Handling or Potential for Aerosol Generation - Gloves: Double-gloving with chemically resistant gloves (e.g., Butyl or Viton™). - Eye and Face Protection: Chemical splash goggles and a face shield. - Body Protection: A chemically resistant apron over a flame-resistant lab coat. - Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required. In cases of significant aerosol generation, a full-face respirator may be necessary.
Emergency (e.g., large spill) - Full Chemical Suit: To prevent any skin contact. - Gloves: Heavy-duty, chemically resistant gloves (e.g., Butyl or Viton™). - Respiratory Protection: A self-contained breathing apparatus (SCBA) may be required depending on the scale of the spill.

Causality of PPE Choices:

  • Gloves: The selection of Butyl or Viton™ gloves is based on their superior resistance to a wide range of chemicals, including halogenated and aromatic compounds, compared to standard nitrile gloves.[3] Double-gloving provides an additional layer of protection against tears and permeation.

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes. A face shield offers an additional barrier against splashes.

  • Respiratory Protection: Due to the potential for respiratory irritation from dust or aerosols, a respirator is crucial, especially when handling larger quantities or when the material is in a powdered form.

Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure risks.

Preparation and Weighing
  • Work Area Preparation: All handling of solid this compound should be conducted in a certified chemical fume hood to control dust and vapors. The work surface should be clean and uncluttered.

  • Donning PPE: Before handling the chemical, don the appropriate PPE as outlined in the table above.

  • Weighing: Use a weigh boat or paper to contain the solid during weighing. Handle with care to avoid generating dust.

  • Transfer: Carefully transfer the weighed solid to your reaction vessel within the fume hood.

Solution Preparation
  • Solvent Addition: Slowly add the desired solvent to the solid in the reaction vessel. Be mindful of any potential exothermic reactions.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Keep the vessel covered to the extent possible to minimize vapor release.

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection.[2]

Chemical Waste
  • Halogenated Waste Stream: All solutions and reaction mixtures containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

Contaminated PPE and Materials
  • Solid Waste: Used gloves, weigh boats, and any other solid materials contaminated with this compound should be placed in a designated solid hazardous waste container.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected and disposed of as halogenated organic waste.[2]

Emergency Procedures

Spills
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean up, don the appropriate PPE for an emergency scenario.

  • Containment: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to absorb the spill, then place it in the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep Preparation Verify Fume Hood Operation Don Appropriate PPE handling Handling Weigh Solid in Fume Hood Prepare Solution prep->handling Proceed to Handling disposal Disposal Segregate Halogenated Waste Dispose of Contaminated PPE handling->disposal Generate Waste cleanup Cleanup Decontaminate Glassware Clean Work Area disposal->cleanup Final Steps

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.